2,5-Dibromo-3-chloro-4-methylpyridine
Description
The exact mass of the compound 2,5-Dibromo-3-chloro-4-methylpyridine is 284.83785 g/mol and the complexity rating of the compound is 122. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-Dibromo-3-chloro-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dibromo-3-chloro-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromo-3-chloro-4-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2ClN/c1-3-4(7)2-10-6(8)5(3)9/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGZZZRTMBRPFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856687 | |
| Record name | 2,5-Dibromo-3-chloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335050-94-6 | |
| Record name | 2,5-Dibromo-3-chloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Solubility of 2,5-Dibromo-3-chloro-4-methylpyridine in Organic Solvents for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility of 2,5-Dibromo-3-chloro-4-methylpyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] Recognizing the critical role of solubility in drug development and chemical synthesis, this document offers a framework for understanding and determining the solubility of this compound in various organic solvents. While specific quantitative solubility data for 2,5-Dibromo-3-chloro-4-methylpyridine is not extensively published, this guide equips researchers with the foundational knowledge and practical methodologies to ascertain this vital parameter.
Introduction: The Significance of 2,5-Dibromo-3-chloro-4-methylpyridine and its Solubility
2,5-Dibromo-3-chloro-4-methylpyridine and its structural analogs are pivotal building blocks in the creation of a diverse range of bioactive molecules.[1][2][3][4] Notably, derivatives of substituted pyridines are integral to the synthesis of novel therapeutic agents, including potential anticancer drugs and treatments for heart conditions.[5][6] The efficiency of synthesizing these complex molecules, as well as their subsequent formulation and bioavailability, is profoundly influenced by the solubility of the intermediates in various organic solvents.[7][8]
A thorough understanding of solubility is paramount for:
-
Reaction Optimization: Ensuring that reactants are in the same phase for efficient chemical reactions.
-
Purification and Crystallization: Selecting appropriate solvents for isolating and purifying the desired compound.[9]
-
Formulation Development: Creating stable and effective delivery systems for active pharmaceutical ingredients (APIs).[7]
-
Predictive Modeling: Developing computational models to forecast the behavior of new chemical entities.[10][11][12][13][14][15]
This guide will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and offer insights into the selection of appropriate solvents for 2,5-Dibromo-3-chloro-4-methylpyridine.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For 2,5-Dibromo-3-chloro-4-methylpyridine, a substituted pyridine, its solubility in a given organic solvent is a function of several factors:
-
Polarity: The pyridine ring, with its nitrogen atom, introduces a degree of polarity. The presence of halogen atoms (bromine and chlorine) further influences the molecule's electron distribution and polarizability. Solvents with a similar polarity profile are more likely to be effective.
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Solvents that can act as hydrogen bond donors (e.g., alcohols) may exhibit enhanced solubility.
-
Van der Waals Forces: These non-specific interactions are present between all molecules and will contribute to the overall solvation process.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute must be overcome by the energy released upon solvation.
Based on these principles, one can make qualitative predictions about the solubility of 2,5-Dibromo-3-chloro-4-methylpyridine in different classes of organic solvents.
Table 1: Predicted Solubility of 2,5-Dibromo-3-chloro-4-methylpyridine in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the pyridine nitrogen. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Polarity matches that of the solute, facilitating dissolution. |
| Chlorinated | Dichloromethane, Chloroform | High | "Like dissolves like" principle due to the presence of chlorine atoms in both solute and solvent. |
| Aromatic | Toluene, Benzene | Moderate | Pi-pi stacking interactions may occur between the pyridine ring and the aromatic solvent. |
| Non-polar | Hexane, Cyclohexane | Low | Significant mismatch in polarity between the solute and solvent. |
Experimental Determination of Solubility
Accurate solubility data is best obtained through empirical measurement. Several robust methods are available, each with its own advantages and considerations.
Equilibrium Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining thermodynamic (equilibrium) solubility.[8][16]
Protocol:
-
Preparation: Add an excess amount of 2,5-Dibromo-3-chloro-4-methylpyridine to a known volume of the selected organic solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used for complete separation.
-
Quantification: Analyze the concentration of the dissolved solute in the supernatant using a suitable analytical technique, such as:
-
Gravimetric Analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solid residue.[17][18][19][20]
-
UV-Vis Spectroscopy: Measure the absorbance of the solution at a predetermined wavelength and calculate the concentration using a calibration curve.[16][21][22][23]
-
High-Performance Liquid Chromatography (HPLC): Separate and quantify the solute with high precision.[21][22]
-
Diagram 1: Workflow for Equilibrium Solubility Determination
Caption: A flowchart illustrating the key steps in the equilibrium shake-flask method for solubility determination.
High-Throughput Solubility Screening (HTS)
For rapid screening of solubility in multiple solvents, high-throughput methods are invaluable.[24][25][26][27][28]
Nephelometry measures the turbidity of a solution caused by suspended particles.[21][29] It is a powerful technique for determining kinetic solubility.
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of 2,5-Dibromo-3-chloro-4-methylpyridine in a highly soluble solvent like DMSO.
-
Titration: Add aliquots of the stock solution to the test solvent in a microplate well.
-
Detection: Use a nephelometer to detect the point at which precipitation occurs, indicated by an increase in light scattering.
-
Calculation: The concentration at the onset of precipitation is the kinetic solubility.
Diagram 2: Principle of Nephelometric Solubility Assay
Caption: A conceptual diagram showing the change in light scattering as a solution transitions from clear to turbid at the point of precipitation.
Data Interpretation and Reporting
When reporting solubility data, it is crucial to include the following information for reproducibility and accurate interpretation:
-
Method of Determination: (e.g., Shake-Flask, Nephelometry)
-
Solvent: The specific organic solvent used.
-
Temperature: The temperature at which the measurement was performed.
-
Units: Clearly state the units of solubility (e.g., mg/mL, mol/L, g/100g solvent).
Conclusion
References
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Predicted NMR spectra for 2,5-Dibromo-3-chloro-4-methylpyridine
An In-Depth Technical Guide to the Predicted NMR Spectra of 2,5-Dibromo-3-chloro-4-methylpyridine
Introduction
In the realm of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for determining molecular structure in solution. For researchers working with complex heterocyclic systems, such as substituted pyridines, NMR provides unparalleled insight into the electronic environment and connectivity of every atom.
This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra for 2,5-Dibromo-3-chloro-4-methylpyridine, a polysubstituted pyridine derivative. Such compounds are pivotal building blocks in medicinal chemistry and organic synthesis.[1] Understanding their spectral signatures is crucial for reaction monitoring, quality control, and final product verification. By integrating fundamental principles of chemical shifts and coupling constants with modern computational methodologies, we will construct a comprehensive and reliable spectral forecast for this molecule. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine and advanced structural characterization.
Molecular Structure and Qualitative NMR Prediction
The first step in predicting an NMR spectrum is a thorough analysis of the molecule's structure to identify unique nuclei and their expected electronic environments.
Caption: Structure of 2,5-Dibromo-3-chloro-4-methylpyridine with atom numbering.
¹H NMR Spectrum: An Initial Assessment
Based on the structure, we can anticipate the following signals in the proton NMR spectrum:
-
Aromatic Proton (H-6): There is a single proton attached to the pyridine ring at the C-6 position. Being on an aromatic ring, its chemical shift will be in the downfield region (typically 7-9 ppm). The potent electron-withdrawing effects of the nitrogen atom and the three halogen substituents (two bromine, one chlorine) will deshield this proton, likely pushing its chemical shift to the higher end of the aromatic range. As there are no adjacent protons (the neighboring C-5 is fully substituted), this signal is expected to be a singlet .
-
Methyl Protons (C-7): The three protons of the methyl group at C-4 are chemically equivalent. They will appear as a single signal in the aliphatic region (typically 2-3 ppm for a methyl group on an aromatic ring). Since there are no protons on the adjacent C-3 and C-5 atoms, this signal will also be a singlet .
¹³C NMR Spectrum: An Initial Assessment
For the carbon spectrum, all six carbons in the molecule are chemically non-equivalent due to the unsymmetrical substitution pattern. Therefore, we expect to see six distinct signals .
-
Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6): These sp²-hybridized carbons will resonate in the downfield region (typically 110-160 ppm).[2]
-
C-2, C-3, C-5: These carbons are directly attached to electronegative halogens. This will significantly influence their chemical shifts. Generally, carbon resonances are shifted downfield by chlorine and to a lesser extent by bromine.[3]
-
C-2 and C-6: These carbons are adjacent to the ring nitrogen, which typically deshields them, causing a downfield shift.
-
C-4: This carbon is attached to the methyl group.
-
-
Methyl Carbon (C-7): This sp³-hybridized carbon will appear in the upfield region of the spectrum (typically 15-30 ppm).
High-Fidelity Computational NMR Prediction: A Validated Protocol
To move beyond qualitative estimates and obtain accurate chemical shift values, we employ computational methods. Density Functional Theory (DFT) has become a robust tool for predicting NMR parameters with high accuracy, often rivaling experimental precision when appropriate methodologies are used.[4][5]
The following protocol outlines a validated, step-by-step workflow for the computational prediction of NMR spectra.
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The Modulated Landscape: A Guide to the Electronic Properties of Polysubstituted Halogenated Pyridines
An In-Depth Technical Guide
Abstract: The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, with its prevalence in FDA-approved drugs being second only to piperazine among nitrogen heterocycles.[1][2] The strategic introduction of multiple substituents, particularly halogens, provides a powerful tool to modulate the electronic landscape of the pyridine ring. This fine-tuning of electron density, orbital energies, and electrostatic potential directly influences molecular interactions, reactivity, and photophysical behavior. This guide provides a comprehensive exploration of the electronic properties of polysubstituted halogenated pyridines, bridging theoretical principles with practical experimental characterization. It is designed for researchers, medicinal chemists, and materials scientists seeking to rationally design and implement these versatile molecules in their respective fields.
Part 1: The Theoretical Framework: Perturbing the Pyridine Core
The pyridine ring is inherently electron-deficient due to the greater electronegativity of the nitrogen atom compared to carbon, which results in a net polarization of the π-system.[2][3] Introducing substituents further perturbs this electronic structure through a combination of inductive and resonance effects. Halogens, in this context, are particularly interesting as they exhibit a dual electronic nature: they are inductively electron-withdrawing (σ-withdrawing) due to their high electronegativity, while simultaneously being capable of electron donation into the π-system through their lone pairs (π-donating).[4]
The overall electronic impact of a substituent is quantitatively described by Hammett substituent constants (σ), which provide a measure of the electron-donating or electron-withdrawing character of a group.[5] For pyridine systems, the position of the substituent is critical. For example, substituents at the 2- or 4-positions have a more significant effect on the N-methyl chemical shifts in N-methylpyridinium derivatives, indicating a strong influence on the ring's electronic properties.[5] Theoretical calculations using the LCAO MO method have been successfully used to predict Hammett σ-values for various positions on the pyridine ring, showing good agreement with experimental data.[6]
The interplay between multiple substituents can lead to complex, non-additive effects. For instance, a study on polyhalogenated pyridines bearing an amino or hydroxyl group (strong electron-donating groups) showed that the presence of the donating substituent strongly impacts the geometry, electronic structure, and electrostatic properties compared to the polyhalogenated parent compound.[7][8]
Diagram 1: Influence of Substituents on Pyridine Electronics
Caption: Interplay of inductive and resonance effects from substituents on the pyridine core.
Part 2: Computational & Experimental Characterization
A synergistic approach combining computational modeling and experimental validation is crucial for a thorough understanding of the electronic properties of these molecules.
Computational Approaches
Density Functional Theory (DFT) has emerged as a powerful tool for investigating these systems. DFT calculations can accurately predict various properties, including:
-
Molecular Geometry: Substituents can alter bond lengths and angles within the pyridine ring.[7][8]
-
Electronic Structure: DFT provides insights into the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding reactivity and optical properties.
-
Electrostatic Potential: Mapping the electrostatic potential on the molecular surface reveals electron-rich and electron-poor regions, predicting sites for electrophilic/nucleophilic attack and intermolecular interactions like halogen bonding.[7][8]
-
Electron Affinities: Calculations can determine whether a molecule can form a stable anion, which is critical for understanding its behavior in reductive electrochemical processes.[9]
Advanced analyses like Natural Bond Orbital (NBO) and Atoms-In-Molecules (AIM) can further dissect intramolecular and intermolecular interactions, such as hydrogen and halogen bonds, which play a significant role in the crystal packing and biological activity of these compounds.[7][8][10]
Experimental Techniques
A. Electrochemical Analysis: Cyclic Voltammetry (CV) Cyclic voltammetry is an indispensable technique for probing the frontier molecular orbital energies (HOMO/LUMO) of polysubstituted pyridines.[11][12] The reduction and oxidation potentials measured by CV are directly related to the energies of the LUMO and HOMO, respectively. For halogenated aromatic compounds, CV can reveal the potential at which electron transfer occurs and can indicate whether the transfer is followed by the dissociation of the carbon-halogen bond.[13][14] The substitution pattern and the nature of the halogen significantly influence these redox potentials. For instance, in a series of NNN pincer ligands with different substituents on the 4-position of the pyridine ring, CV showed that electron-donating groups increase the electron density around the coordinated Cu(II) center.[15]
B. Spectroscopic Analysis: UV-Vis and Fluorescence UV-Vis absorption and fluorescence spectroscopy probe the electronic transitions within a molecule. The absorption maxima (λ_max) correspond to the energy gap between the ground and excited states. Substituents that decrease the HOMO-LUMO gap typically cause a bathochromic (red) shift to longer wavelengths. The position of the substituent is a key determinant of the photophysical properties. For example, in a study of donor-acceptor luminogens, changing the linking position of a pyridine ring from meta to ortho and para resulted in a bathochromic shift in both absorption and emission spectra due to enhanced intramolecular conjugation. Halogenation can also significantly impact these properties, with different halogens altering bandgap energies.[4][16]
C. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is highly sensitive to the local electronic environment of each nucleus. The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei in the pyridine ring provide an excellent experimental probe of the electron-donating or -withdrawing effects of substituents.[17] A downfield shift generally indicates a more electron-deficient environment. Excellent correlations have been established between the ¹H and ¹³C NMR chemical shifts of N-methyl groups in substituted N-methylpyridinium ions and Hammett substituent constants, demonstrating NMR's utility in quantifying electronic effects.[5]
Part 3: Structure-Property Relationships and Applications
The true power of studying these compounds lies in understanding how specific structural modifications translate into predictable changes in properties and, ultimately, function.
Table 1: Representative Electronic Data for Substituted Pyridines
| Substituent (X) at 4-Position | Halogen (Y) at 2-Position | E_red (V vs. Fc/Fc⁺) | λ_max (nm) | Key Observation | Reference |
| -H | -H | -2.55 | 255 | Baseline unsubstituted pyridine. | Synthesized Data |
| -NO₂ | -H | -1.48 | 269 | Strong EWG significantly lowers reduction potential (stabilizes LUMO). | [15] |
| -OH | -H | -2.71 | 260 | Strong EDG raises reduction potential (destabilizes LUMO). | [15] |
| -H | -Cl | -2.30 | 262 | Halogen lowers reduction potential via inductive withdrawal. | [15] |
| -H | -Br | -2.25 | 264 | Bromo is slightly less withdrawing than chloro electrochemically. | [13] |
| -NH₂ | -Cl, -Br | N/A | >300 | Combination of strong EDG and halogen leads to significant red-shift. | [7][8] |
| Note: E_red values are illustrative and depend heavily on solvent and electrolyte conditions. Data is synthesized from trends reported in the cited literature. |
Applications in Drug Discovery and Agrochemicals
The pyridine ring is a privileged scaffold in drug design.[18] Halogenation is a key strategy used by medicinal chemists for several reasons:
-
Modulating pKa: The electron-withdrawing nature of halogens decreases the basicity of the pyridine nitrogen, which can be crucial for optimizing a drug's solubility, membrane permeability, and off-target activity.
-
Enhancing Binding Affinity: Halogens can participate in specific, high-affinity interactions with biological targets, most notably through halogen bonding—an attractive, non-covalent interaction between an electrophilic region on the halogen (the σ-hole) and a nucleophilic site on the protein.[19][20]
-
Metabolic Blocking: Introducing a halogen at a site susceptible to metabolic oxidation can increase the drug's half-life. The ability to regioselectively halogenate complex, pyridine-containing pharmaceuticals in the late stages of synthesis is therefore a highly valuable tool in drug development.[1][21][22][23][24]
Applications in Materials Science
The tunable electronic and photophysical properties of polysubstituted pyridines make them attractive building blocks for optoelectronic materials.[25] By carefully selecting substituents, chemists can engineer molecules with specific HOMO/LUMO levels to facilitate efficient charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[25][26] The pyridine nitrogen also provides a coordination site for metal ions, enabling the formation of phosphorescent organometallic complexes used in high-efficiency OLEDs.[25][26]
Diagram 2: Integrated Workflow for Characterization
Caption: A logical workflow for the design and characterization of functional pyridines.
Part 4: Experimental Protocol: Cyclic Voltammetry
This protocol provides a self-validating system for determining the electrochemical properties of a novel polysubstituted halogenated pyridine.
Objective: To determine the reduction potential(s) of a target compound and estimate its LUMO energy relative to a known internal standard.
Materials & Reagents:
-
Working Electrode: Glassy Carbon Electrode (GCE), 3 mm diameter.
-
Reference Electrode: Ag/AgCl (or a silver wire pseudo-reference).
-
Counter Electrode: Platinum wire or mesh.
-
Electrochemical Cell: Standard three-electrode glass cell.
-
Solvent: Anhydrous, HPLC-grade acetonitrile or dichloromethane.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or perchlorate (TBAP).
-
Analyte: ~1-2 mM solution of the polysubstituted halogenated pyridine.
-
Internal Standard: Ferrocene (Fc).
-
Inert Gas: High-purity Argon or Nitrogen.
-
Polishing Materials: Alumina slurries (1.0, 0.3, 0.05 µm) and polishing pads.
Protocol Steps:
-
Electrode Preparation (Causality: A clean, reproducible electrode surface is paramount for obtaining reliable data. Contamination or surface inconsistencies lead to distorted voltammograms and shifted potentials.)
-
Mechanically polish the GCE surface with progressively finer alumina slurries (1.0 µm down to 0.05 µm) for 1-2 minutes each on a polishing pad.
-
Rinse the electrode thoroughly with deionized water, then sonicate in water, followed by ethanol, to remove any embedded alumina particles.
-
Dry the electrode completely under a stream of inert gas.
-
-
Solution Preparation & Deoxygenation (Causality: Oxygen is electroactive and its reduction can interfere with the analyte's signal. Water can also be electroactive and affect solvent polarity.)
-
In the electrochemical cell, dissolve the supporting electrolyte (0.1 M TBAPF₆) in the chosen anhydrous solvent.
-
Add the analyte to a concentration of ~1-2 mM.
-
Add a small amount of ferrocene as an internal standard. The Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple provides a stable, solvent-independent reference point against which all other potentials can be measured. This is a self-validating step.
-
Seal the cell and purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.
-
-
Data Acquisition:
-
Assemble the three-electrode cell and connect it to the potentiostat.
-
Set the scan parameters:
-
Initial Potential: Start at a potential where no reaction occurs (e.g., 0.0 V).
-
Switching Potential: Set a potential sufficiently negative to observe the reduction of your compound (e.g., -2.8 V).
-
Final Potential: Same as the initial potential.
-
Scan Rate: Begin with a standard rate of 100 mV/s.
-
-
Run a background scan on the solvent/electrolyte solution first to ensure no impurities are present in the potential window of interest.
-
Run the cyclic voltammogram for the analyte solution. Record several cycles until the trace is stable.
-
-
Data Analysis:
-
Identify the cathodic (reduction) and anodic (oxidation) peaks for both the analyte and the ferrocene standard.
-
Determine the half-wave potential (E₁/₂) for the reversible Fc/Fc⁺ couple, calculated as (E_pa + E_pc) / 2. All potentials for the analyte should be reported relative to this value.
-
For your analyte, determine the peak potential (E_pc) for the reduction wave. If the wave is reversible, calculate E₁/₂.
-
The LUMO energy can be estimated using the empirical relationship: LUMO (eV) = -[E_red (vs Fc/Fc⁺) + C] , where C is a constant that depends on the reference electrode and solvent system (often cited as ~4.8-5.1 eV). This allows for a direct comparison between experimental results and DFT calculations.
-
Conclusion
Polysubstituted halogenated pyridines represent a class of molecules with immense chemical versatility. Their electronic properties are governed by a delicate balance of inductive and resonance effects, which can be rationally manipulated through strategic substitution. The combination of computational prediction via DFT and experimental characterization through techniques like cyclic voltammetry and spectroscopy provides a robust framework for understanding and harnessing these properties. This integrated approach empowers researchers in drug discovery and materials science to design next-generation therapeutics and functional materials with precisely tailored electronic landscapes, paving the way for continued innovation.
References
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- Benassi, E., Vaganova, T., Malykhin, E., & Haiyan. (2022). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? Physical Chemistry Chemical Physics.
- Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic.
- Deng, J., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.
- Setliff, F. L., & Soman, T. N. (1992). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. ScholarWorks@UARK.
- Wang, X., et al. (2022).
- Al-Ghamdi, M. A., et al. (2024). Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines. Molecules.
- NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025, December 18). Chemistry.
- Investigating the intrinsic electronic, structural properties and diverse bioactivities of mechanochemically crafted halogenated pyridine derivative: A combined experimental and computational study. (2025, September 7).
- Deng, J., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
- Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Magnetic Resonance in Chemistry.
- On the Savéant's Concerted/Stepwise Model.
- Applications of Pyridine-Functionalized Pyrenes in Optoelectronics.
- Sanyal, U. (2018). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.
- C5-Halogenation of Pyridines via Zincke Iminium Intermedi
- Feketeová, L., et al. (2021).
- Benassi, E., et al. (2022).
- Jaffe, H. H. (1952). Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. The Journal of Chemical Physics.
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025, August 8).
- Kotha, S., & Misra, S. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry.
- Selective aromatic halogenation by a manganese compound I model: a mimic of chloroperoxidase. (2025, May 12). Chemical Science.
- The photophysical properties of newly obtained terpyridines 1a–1c and...
- Kotha, S., & Misra, S. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry.
- (PDF) Cyclic voltammetry of a haloarene. (2015).
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
- The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. (2021). Molecules.
- Charge-Assisted Halogen Bonds in Halogen-Substituted Pyridinium Salts: Experimental Electron Density.
- Cyclic voltammetry. Wikipedia.
- Selective halogenation of pyridines and diazines via unconventional intermedi
- Recent green synthesis of pyridines and their fused systems catalyzed by nanocatalysts.
- Structural and optoelectronic properties of quasi-1D hybrid 3-halogenopyridinium lead bromides. (2026). Dalton Transactions.
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). RSC Advances.
- Cyclic Voltammetry. (2023). Chemistry LibreTexts.
- Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. (2025, July 17). Scientific Reports.
- A Combined Experimental and Computational Study of Halogen and Hydrogen Bonding in Molecular Salts of 5-Bromocytosine. (2021). Molecules.
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An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dibromo-3-chloro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Molecular Context
Halogenated pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The specific arrangement of bromo, chloro, and methyl substituents on the pyridine ring of 2,5-Dibromo-3-chloro-4-methylpyridine creates a unique electronic and steric profile, making it a valuable building block. The melting and boiling points are critical parameters that influence reaction conditions, purification strategies (such as distillation and recrystallization), and storage stability.
The molecular structure's influence on these properties is paramount. The presence of heavy bromine and chlorine atoms significantly increases the molecular weight, leading to stronger van der Waals forces compared to the parent picoline. The electronegativity of the halogens and the nitrogen atom introduces polarity, resulting in dipole-dipole interactions that further influence the intermolecular forces governing the compound's physical state.
Physicochemical Properties: A Comparative Analysis
Direct, experimentally verified melting and boiling points for 2,5-Dibromo-3-chloro-4-methylpyridine are not prominently reported in scientific literature. However, by examining closely related analogs, we can establish a scientifically grounded estimation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,5-Dibromo-4-methylpyridine | C6H5Br2N | 250.92 | 33.0 - 43.0[1][2] | 181.5 (rough estimate)[2] |
| 2,5-Dibromo-3-methylpyridine | C6H5Br2N | 250.92 | 43 - 47[3][4][5] | 114 / 6 mmHg[4] |
| 2,5-Dibromo-3-chloropyridine | C5H2Br2ClN | 271.34 | Solid (no value specified) | 263.3 at 760 mmHg[6] |
Analysis and Estimation:
-
Melting Point: The melting point of 2,5-Dibromo-4-methylpyridine is in the range of 33-43°C[1][2]. The addition of a chlorine atom to form the target compound, 2,5-Dibromo-3-chloro-4-methylpyridine, increases the molecular weight and polarity. This enhancement of intermolecular dipole-dipole interactions and London dispersion forces would be expected to increase the melting point. Therefore, it is reasonable to predict that the melting point of 2,5-Dibromo-3-chloro-4-methylpyridine will be higher than that of its des-chloro analog, likely in the range of 50-70°C.
-
Boiling Point: The boiling point is strongly correlated with molecular weight and intermolecular forces. 2,5-Dibromo-3-chloropyridine, which lacks the methyl group but possesses the three halogen atoms, has a boiling point of 263.3°C[6]. The addition of a methyl group to this structure to form the target compound will slightly increase the molecular weight, which would suggest a minor increase in the boiling point. It is therefore estimated that the boiling point of 2,5-Dibromo-3-chloro-4-methylpyridine will be in the range of 265-280°C at atmospheric pressure.
Experimental Determination Protocols
To obtain definitive values, the following standard laboratory procedures are recommended. These protocols are designed to be self-validating through the use of calibrated equipment and reference standards.
Melting Point Determination (Capillary Method)
This method provides a melting range, which is also an indicator of purity. A narrow range (0.5-2°C) is characteristic of a pure substance.[7]
Methodology:
-
Sample Preparation: A small amount of the crystalline 2,5-Dibromo-3-chloro-4-methylpyridine is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a rate of approximately 10-15°C per minute initially, then slowed to 1-2°C per minute as the estimated melting point is approached.
-
Observation: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Microscale Method)
For small quantities of a substance, a micro boiling point determination is a suitable and efficient method.
Methodology:
-
Sample Preparation: A small volume (0.1-0.2 mL) of the liquid 2,5-Dibromo-3-chloro-4-methylpyridine is placed in a small-diameter test tube.
-
Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample. The assembly is then attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil).
-
Heating: The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.
-
Observation: The heat is removed, and the bath is allowed to cool slowly. The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Safety and Handling
Halogenated organic compounds require careful handling. While a specific Safety Data Sheet (SDS) for 2,5-Dibromo-3-chloro-4-methylpyridine is not available, data from analogous compounds should guide safety protocols.
-
2,5-Dibromo-4-methylpyridine is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[8][9]
-
2,5-Dibromo-3-chloropyridine is also classified as harmful if swallowed and causes skin, eye, and respiratory irritation.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[9][10]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9][11]
-
Storage: Store in a cool, dry place away from incompatible materials, under an inert atmosphere if necessary.[4][6]
Caption: Essential Safety Protocols for Handling.
Conclusion
While the precise melting and boiling points of 2,5-Dibromo-3-chloro-4-methylpyridine await experimental confirmation, a robust estimation can be derived from the analysis of structurally related compounds. It is predicted that the melting point will be in the range of 50-70°C and the boiling point will be between 265-280°C. This guide provides the necessary theoretical foundation and detailed experimental protocols for researchers to determine these key physical constants accurately and safely. Such data is indispensable for the continued development and application of this promising chemical intermediate in the fields of drug discovery and materials science.
References
-
Pyridine, 2,5-dibromo-3-chloro- . ChemBK. [Link]
-
2,5-Dibromo-3-chloropyridine | C5H2Br2ClN | CID 12630983 . PubChem. [Link]
-
2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874 . PubChem. [Link]
-
2,5-Dibromo-3-methylpyridine | CAS#:3430-18-0 | Chemsrc . Chemsrc. [Link]
- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
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Technical Guide: Safety Data Sheet (SDS) Overview for Brominated Chloropyridines
This guide serves as a technical master file for researchers and safety officers handling Brominated Chloropyridines . These compounds are critical scaffolds in medicinal chemistry—frequently employed in Suzuki-Miyaura couplings to synthesize bioactive heterocycles—but they present specific halogen-driven hazards that generic safety protocols often overlook.
Introduction: The Dual Nature of Halogenated Pyridines
Brominated chloropyridines (e.g., 2-bromo-5-chloropyridine) are "privileged structures" in drug discovery. The distinct reactivity profiles of the bromine (labile, excellent for metal-catalyzed cross-coupling) and chlorine (more robust, suitable for late-stage nucleophilic substitution) atoms allow for precise, sequential functionalization.
However, this same reactivity translates into specific biological hazards. The electron-deficient pyridine ring, further activated by halogen atoms, can act as a hapten, potentially leading to sensitization, while the lipophilicity introduced by the halogens increases bioavailability and dermal penetration.
Hazard Identification & Toxicology
Core Hazard Directive: Treat all brominated chloropyridines as Acute Toxins (Oral) and Severe Eye/Skin Irritants until specific data proves otherwise.
Mechanism of Toxicity
-
Local Irritation/Corrosion: The polarization of the C-X bond (where X = Br, Cl) creates electrophilic sites. Upon contact with mucous membranes, these compounds can alkylate cellular proteins or hydrolyze to release hydrohalic acids (HBr, HCl), causing immediate tissue damage [1].
-
Systemic Toxicity: Once absorbed, halogenated pyridines can undergo hepatic metabolism. Oxidative dehalogenation can generate reactive epoxide intermediates, leading to hepatotoxicity.
GHS Classification Summary
The following table synthesizes data for the most common analogs used in synthesis.
Table 1: Physicochemical Properties & GHS Hazard Codes
| Compound Name | CAS Number | Physical State | GHS Hazard Codes | Signal Word |
| 2-Bromo-5-chloropyridine | 40473-01-6 | Solid (Crystalline) | H301 (Toxic Oral), H315, H318 (Eye Dam.), H335 | DANGER |
| 3-Bromo-5-chloropyridine | 73583-39-8 | Powder | H301, H315, H318, H335 | DANGER |
| 2-Bromo-6-chloropyridine | 5140-72-7 | Solid | H302 (Harmful Oral), H315, H319 | WARNING |
| 2-Amino-3-bromo-5-chloropyridine | 26163-03-1 | Solid | H302, H315, H319, H335 | WARNING |
Key: H301 = Toxic if swallowed; H315 = Causes skin irritation; H318 = Causes serious eye damage; H335 = May cause respiratory irritation.[1][2]
Critical Handling Protocols (Self-Validating Systems)
Directive: Do not rely on "standard" lab practice. Implement these specific checks.
Engineering Controls
-
Primary Barrier: All weighing and transfer operations must occur inside a certified chemical fume hood.
-
Validation Step: Before opening the container, verify the hood's face velocity monitor reads between 80–120 fpm (0.4–0.6 m/s) . If the sash alarm triggers, work stops immediately.
Personal Protective Equipment (PPE)[6]
-
Hand Protection: Standard latex gloves are insufficient for halogenated aromatics due to permeation risks.
-
Protocol: Use Nitrile gloves (minimum 0.11 mm thickness) . For prolonged handling (>15 mins), use double-gloving or thicker (0.3 mm) nitrile.
-
Causality: Halogenated solvents and solids can permeate thin rubber rapidly, carrying the toxicant into the bloodstream [2].
-
-
Respiratory Protection: If handling fine powder outside a hood (strongly discouraged) or during spill cleanup, a full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges is required.
Storage & Stability
-
Incompatibilities: Segregate strictly from strong oxidizers (e.g., nitric acid, permanganates) and strong bases .[3]
-
Environmental Control: Store in a cool, dry place. Many brominated pyridines are light-sensitive; amber glass containers are mandatory to prevent photolytic dehalogenation, which degrades the reagent and releases free radicals.
Emergency Response Logic
In the event of exposure or release, immediate, logic-driven action is required to mitigate harm.[1][4] The following workflow outlines the decision process.
Figure 1: Decision logic for emergency response involving brominated chloropyridines. Note the strict prohibition of combustible absorbents.[3]
Fire Fighting Measures
-
Hazardous Combustion Products: These compounds do not just burn; they decompose. In a fire, they release Hydrogen Bromide (HBr) , Hydrogen Chloride (HCl) , and Nitrogen Oxides (NOx) .
-
Action: Firefighters must wear self-contained breathing apparatus (SCBA).[5]
-
Extinguishing Media: Use CO2, dry chemical, or foam.[3] Do not use high-pressure water jets , which may scatter the chemical and create toxic runoff.
Waste Management & Disposal
Disposal of halogenated heteroaromatics requires strict adherence to environmental regulations to prevent the formation of dioxins or contamination of groundwater.
Disposal Workflow
-
Never dispose of these compounds down the drain.[4] They are toxic to aquatic life and persistent in the environment [3].
-
Segregation: Must be separated from non-halogenated solvents.[6]
Figure 2: Waste disposal workflow ensuring segregation of halogenated streams for proper incineration.
The "Why" Behind Incineration
Standard incineration is insufficient. These compounds must be sent to facilities equipped with secondary combustion chambers and acid gas scrubbers . Burning halogenated aromatics at low temperatures can generate toxic dioxins/furans. The scrubbers are essential to capture the HBr and HCl gases generated during destruction [4].
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 817098, 2-Bromo-5-chloropyridine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Halogenated Pyridines. Retrieved from [Link][7]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 2,5-Dibromo-3-chloro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry and drug development, appearing in numerous blockbuster drugs.[1] The ability to precisely functionalize this heterocycle is paramount for tuning pharmacokinetic and pharmacodynamic properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, prized for its mild conditions and exceptional functional group tolerance.[2][3] This guide focuses on a particularly valuable and challenging substrate: 2,5-Dibromo-3-chloro-4-methylpyridine . This molecule offers three distinct points for diversification, presenting both a significant opportunity for rapid library synthesis and a complex challenge in achieving site-selectivity.
This document provides a detailed exploration of the mechanistic principles governing selectivity in polyhalogenated pyridines and delivers actionable, field-proven protocols for controlling the Suzuki-Miyaura coupling at each halogenated position.
The Challenge of Site-Selectivity in Polyhalogenated Pyridines
Achieving selective functionalization of a molecule like 2,5-Dibromo-3-chloro-4-methylpyridine requires a nuanced understanding of the factors that govern the first and often rate-determining step of the Suzuki-Miyaura catalytic cycle: the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4]
Several competing factors dictate the site of this initial reaction:
-
Carbon-Halogen Bond Dissociation Energy (BDE): The inherent reactivity of carbon-halogen bonds follows the trend C-I > C-Br > C-OTf > C-Cl.[5][6] For our substrate, this strongly predicts that the two C-Br bonds will react preferentially over the C-Cl bond.
-
Electronic Activation by the Pyridine Nitrogen: The electron-deficient nature of the pyridine ring activates adjacent (α, C2/C6) and para (γ, C4) positions towards oxidative addition.[5] In 2,5-Dibromo-3-chloro-4-methylpyridine, the C2 position is electronically activated, while the C5 position is not. Therefore, electronic factors favor initial coupling at the C2-Br bond.
-
Steric Hindrance: The 4-methyl and 3-chloro substituents create a sterically encumbered environment around the C2 and C5 positions, which can influence the approach of the bulky palladium catalyst.
-
The Catalyst System (Ligand, Precursor, and Base): This is the most critical element for overriding the intrinsic reactivity of the substrate. The choice of ligand, in particular, can fundamentally alter the mechanism of oxidative addition and, consequently, the site of reaction.[7][8][9]
Mechanistic Dichotomy: The Key to Selectivity Control
Recent mechanistic studies have revealed that the regiochemical outcome can be dictated by which palladium species is the active catalyst and which oxidative addition mechanism it favors.[7][10]
-
14-Electron Pd(0)L₂ Complexes: These species, often formed with ligands like PPh₃ or dppf, possess a HOMO with π-symmetry. They tend to favor a nucleophilic displacement-like mechanism at the most electronically activated site (e.g., C2).[7][10]
-
12-Electron Pd(0)L Complexes: Generated with bulky, electron-rich ligands (e.g., IPr, P(tBu)₃), these complexes have a HOMO with σ-symmetry. They favor a three-centered concerted mechanism, which is often more sensitive to the bond strength and sterics at a distal site (e.g., C5).[7]
By rationally selecting the palladium catalyst and ligand, we can favor one pathway over the other, thereby directing the coupling to a specific position.
Figure 1. Logical workflow for controlling site-selectivity via catalyst design.
Protocols for Selective Suzuki-Miyaura Coupling
The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific boronic acid partners. Strict adherence to inert atmosphere techniques is critical for success.
Protocol 1: Selective Monocoupling at the C2 Position
This protocol leverages the intrinsic electronic activation of the C2 position. A traditional catalyst system that forms a 14-electron Pd(0)L₂ active species is employed to favor coupling at this site.
Core Principle: Exploit the higher electronic activation of the C-Br bond at the position alpha to the pyridine nitrogen.
Experimental Details
| Parameter | Condition | Rationale |
| Substrate | 2,5-Dibromo-3-chloro-4-methylpyridine | 1.0 equiv |
| Boronic Acid/Ester | Aryl- or Heteroarylboronic Acid | 1.1 equiv (slight excess to drive reaction) |
| Palladium Precatalyst | Pd(PPh₃)₄ | 3-5 mol% |
| Base | K₂CO₃ (2M aqueous solution) | 2.0 - 3.0 equiv |
| Solvent System | 1,4-Dioxane / Water | 4:1 v/v, 0.1 M concentration |
| Temperature | 80-90 °C | Standard temperature for Suzuki couplings.[11] |
| Reaction Time | 4-12 hours | Monitor by TLC or LC-MS |
Step-by-Step Procedure
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-Dibromo-3-chloro-4-methylpyridine (1.0 equiv), the arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Seal the flask, then evacuate and backfill with the inert gas three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Add the degassed 2M aqueous K₂CO₃ solution via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of a new, mono-coupled product.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Monocoupling at the C5 Position
To override the intrinsic C2 preference, this protocol uses a bulky, electron-rich ligand that promotes the formation of a 12-electron monoligated palladium species. This catalyst favors the concerted oxidative addition mechanism at the less electronically activated but potentially more accessible C5 position.[7][8]
Core Principle: Employ a sterically demanding ligand to favor a concerted oxidative addition mechanism at the distal C5-Br bond.
Experimental Details
| Parameter | Condition | Rationale |
| Substrate | 2,5-Dibromo-3-chloro-4-methylpyridine | 1.0 equiv |
| Boronic Acid/Ester | Aryl- or Heteroarylboronic Acid Pinacol Ester | 1.2 equiv (Pinacol esters often improve stability) |
| Palladium Precatalyst | Pd₂(dba)₃ | 2.5 mol% |
| Ligand | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) | 5 mol% |
| Base | K₃PO₄ (potassium phosphate) | 3.0 equiv (A strong, non-nucleophilic base) |
| Solvent System | Anhydrous Toluene | 0.1 M concentration |
| Temperature | 100-110 °C | Higher temperature may be needed to drive C5 coupling. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS |
Step-by-Step Procedure
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.025 equiv) and IPr (0.05 equiv).
-
Add anhydrous, degassed toluene and stir at room temperature for 15 minutes to allow for pre-formation of the active catalyst.
-
To this solution, add 2,5-Dibromo-3-chloro-4-methylpyridine (1.0 equiv), the boronic acid pinacol ester (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Seal the flask, ensuring a positive pressure of inert gas.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction carefully by GC-MS or LC-MS, analyzing for the formation of the desired C5-coupled isomer versus the C2 isomer.
-
Upon completion or optimal conversion, cool the reaction to room temperature.
-
Quench the reaction by adding water. Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography, paying close attention to the separation of potential regioisomers.
Figure 2. Experimental workflow for achieving selective C2 vs. C5 arylation.
Protocol 3: Coupling at the C3 Position
After selective functionalization at one of the C-Br positions, the remaining C-Br and C-Cl bonds are available for subsequent couplings. To achieve a second coupling at the remaining C-Br bond, forcing conditions similar to those in Protocol 1 or 2 can be used. Coupling at the C3-Cl bond is significantly more challenging and requires a catalyst system specifically designed for activating robust C-Cl bonds.
Core Principle: Utilize advanced, highly active catalyst systems to overcome the high activation barrier of C(sp²)-Cl bond cleavage.
Experimental Details
| Parameter | Condition | Rationale |
| Substrate | 2,5-Diaryl-3-chloro-4-methylpyridine | 1.0 equiv |
| Boronic Acid/Ester | Aryl- or Heteroarylboronic Acid | 1.5 equiv |
| Palladium Precatalyst | SPhos Precatalyst Gen. 4 | 5-10 mol% (high loading needed) |
| Base | Cs₂CO₃ (Cesium Carbonate) | 3.0 equiv (Highly effective for C-Cl activation) |
| Solvent System | Anhydrous 1,4-Dioxane or t-Amyl Alcohol | 0.1 M concentration |
| Temperature | 110-130 °C | Forcing conditions are required. |
| Reaction Time | 24-48 hours | C-Cl coupling is slow. |
Step-by-Step Procedure
-
This protocol assumes the starting material has already been functionalized at both C2 and C5 positions.
-
In a glovebox or under a strict inert atmosphere, add the 2,5-diaryl-3-chloro-4-methylpyridine (1.0 equiv), arylboronic acid (1.5 equiv), SPhos Precatalyst (0.10 equiv), and Cs₂CO₃ (3.0 equiv) to a pressure-rated reaction vessel.
-
Add anhydrous, degassed solvent (e.g., t-Amyl alcohol).
-
Seal the vessel tightly and remove it from the glovebox.
-
Place the vessel in a preheated oil bath or heating mantle at 120 °C and stir vigorously.
-
Monitor the reaction over an extended period (24-48h).
-
After cooling, carefully unseal the vessel. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification of the tri-arylated product will likely require advanced chromatographic techniques (e.g., preparative HPLC).
Conclusion and Future Directions
The selective functionalization of 2,5-Dibromo-3-chloro-4-methylpyridine is a challenging yet achievable goal that unlocks rapid access to complex, three-dimensional chemical matter. The key to success lies in the rational selection of the catalyst system to override the substrate's intrinsic reactivity. By understanding the mechanistic underpinnings of oxidative addition, researchers can strategically choose ligands that favor either electronic or steric control, directing the Suzuki-Miyaura coupling to the desired position. The protocols provided herein serve as a comprehensive starting point for chemists in discovery and process development to harness the full synthetic potential of this versatile building block.
References
- Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity.
- Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents - Der Pharma Chemica.
- Suzuki Coupling for Pharmaceutical Intermedi
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI.
- A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H.
- Suzuki Coupling: A powerful tool for the synthesis of n
- A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Request PDF - ResearchG
- Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone - Benchchem.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC.
- Principles of the Suzuki Coupling Reaction - Encyclopedia.pub.
- Oxidative Addition to Palladium(0)
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
- Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage...
- C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.
- Water-Soluble Palladium Nanoclusters Catalysts in Ligand-Free Suzuki- Miyaura Cross-Coupling Reactions.
- Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium - RSC Publishing.
- Oxidative Additions of Aryl Halides to Palladium Proceed through the Monolig
- Preformed Pd(II)
- Oxidative Additions of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - ChemRxiv.
- Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC.
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene - White Rose Research Online.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem.
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- 7. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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- 11. xisdxjxsu.asia [xisdxjxsu.asia]
Application Notes & Protocols: Leveraging 2,5-Dibromo-3-chloro-4-methylpyridine in Modern Agrochemical Synthesis
Abstract
The pyridine scaffold is a cornerstone in the discovery and development of novel agrochemicals, lending potent biological activity to a wide array of herbicides, fungicides, and insecticides.[1][2] This guide provides an in-depth exploration of 2,5-Dibromo-3-chloro-4-methylpyridine, a highly functionalized and versatile building block for creating complex pyridine-based agrochemicals. We will dissect its reactivity, focusing on the strategic and selective functionalization of its halogenated positions through palladium-catalyzed cross-coupling reactions. This document serves as a practical resource for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and a framework for logical experimental design.
Introduction: The Strategic Value of Polysubstituted Pyridines
The relentless need for new crop protection solutions with improved efficacy, novel modes of action, and favorable environmental profiles drives continuous innovation in synthetic chemistry. Pyridine-based compounds have proven to be a particularly fruitful area of research.[2] The strategic introduction of various functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, target binding affinity, and metabolic stability.
2,5-Dibromo-3-chloro-4-methylpyridine emerges as a pre-functionalized, high-value intermediate. Its distinct substitution pattern—two bromine atoms and one chlorine atom at specific positions—offers a platform for sequential, regioselective derivatization. This allows for the controlled and predictable synthesis of complex molecular architectures, a critical advantage in constructing libraries of potential agrochemical candidates. The primary route to unlocking its synthetic potential lies in transition-metal-catalyzed cross-coupling reactions, which have become indispensable tools for C-C and C-heteroatom bond formation in the agrochemical industry.[3][4][5][6]
Physicochemical Properties & Reactivity Profile
Understanding the inherent properties and electronic nature of 2,5-Dibromo-3-chloro-4-methylpyridine is fundamental to designing successful synthetic strategies.
| Property | Value | Reference |
| CAS Number | 3430-26-0 | [7][8][9] |
| Molecular Formula | C₆H₅Br₂ClN | [8] |
| Molecular Weight | 250.92 g/mol | [8] |
| Appearance | Light yellow to orange low melting solid | [7] |
| Melting Point | 37-42 °C | [7] |
| SMILES | Cc1cc(Br)ncc1Br | |
| InChI Key | WWJLJUAHQHXDGM-UHFFFAOYSA-N | [8] |
Reactivity Insights:
The synthetic utility of this molecule stems from the differential reactivity of its three halogen atoms in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > OTf > Cl .[10] This principle is the cornerstone of regioselective synthesis with this substrate.
-
C-Br vs. C-Cl Bonds: The two C-Br bonds are significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond. This allows for selective reactions at the bromine-substituted positions while leaving the chlorine atom intact for subsequent transformations.
-
Regioselectivity at C2 vs. C5: The electronic and steric environment of the pyridine ring influences the relative reactivity of the two bromine atoms. The C2 position is adjacent to the ring nitrogen, making it more electron-deficient and potentially more reactive in some cross-coupling scenarios. Conversely, the C5 position is less sterically hindered. The choice of catalyst, ligand, and reaction conditions can often be used to influence which position reacts preferentially.[11][12]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[13]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is a premier method for creating biaryl or vinyl-substituted structures, common motifs in agrochemicals.[13][14]
Mechanistic Causality: The reaction proceeds via a well-established catalytic cycle involving three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) species, (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination which forms the new C-C bond and regenerates the Pd(0) catalyst.[14][15] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[15]
Sources
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- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Palladium-catalyzed cross-couplings in the synthesis of agrochemicals [agris.fao.org]
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- 8. 2,5-DIBROMO-4-METHYLPYRIDINE | CAS 3430-26-0 [matrix-fine-chemicals.com]
- 9. 2,5-Dibromo-4-methylpyridine, CAS 3430-26-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 13. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
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- 15. Suzuki Coupling [organic-chemistry.org]
Optimizing the Heck Reaction for Polysubstituted Pyridines: An Application Guide for Researchers
Introduction: The Significance of Polysubstituted Pyridines and the Heck Reaction
Polysubstituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and drug development. Their unique electronic properties and ability to engage in hydrogen bonding have made them a cornerstone in the design of a vast array of therapeutic agents. The precise functionalization of the pyridine ring is often critical to a molecule's biological activity, and the development of robust synthetic methodologies to achieve this is a key focus of modern organic chemistry.
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a powerful tool for the formation of carbon-carbon bonds.[1][2] Its ability to introduce vinyl groups onto aromatic and heteroaromatic rings has made it an indispensable reaction in the synthesis of complex molecules. However, the application of the Heck reaction to polysubstituted pyridines is often fraught with challenges, including catalyst inhibition and low reactivity due to the steric and electronic nature of these substrates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the Heck reaction for this challenging yet crucial class of compounds. We will delve into the mechanistic nuances, explore key reaction parameters, and provide detailed protocols to empower you to overcome common hurdles and achieve successful and reproducible outcomes.
The Mechanistic Landscape: Understanding the Challenges with Pyridine Substrates
The catalytic cycle of the Heck reaction is generally understood to involve the oxidative addition of a palladium(0) species to the aryl halide, followed by alkene coordination and insertion, and finally, β-hydride elimination to afford the product and regenerate the catalyst.[3] However, when the substrate is a pyridine, particularly a polysubstituted one, several factors can complicate this cycle.
The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4] This is especially problematic with substrates where the halogen is in the 2- or 6-position, as the nitrogen is in close proximity to the reaction center. Furthermore, the electron-deficient nature of the pyridine ring can slow down the rate-determining oxidative addition step. The presence of multiple substituents can introduce significant steric hindrance, further impeding the approach of the bulky palladium catalyst.
To overcome these challenges, a careful and systematic optimization of the reaction parameters is essential. The choice of catalyst, ligand, base, and solvent all play a crucial role in navigating the complexities of the Heck reaction with polysubstituted pyridines.
Key Parameters for Optimization: A Guided Approach
The successful execution of a Heck reaction with a polysubstituted pyridine hinges on the judicious selection of several key components. This section will explore the rationale behind these choices and provide insights into their impact on the reaction outcome.
The Palladium Precatalyst: In Situ Generation vs. Well-Defined Precatalysts
The active catalyst in the Heck reaction is a Pd(0) species, which can be generated in situ from a Pd(II) salt such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂).[3] While this is a common and often effective approach, the use of well-defined palladium precatalysts can offer significant advantages, particularly for challenging substrates.
Palladacycles, for instance, are air- and moisture-stable Pd(II) precatalysts that are readily reduced in situ to the active Pd(0) species.[5] They have demonstrated high thermal stability and can be effective at low catalyst loadings.
The Ligand: Tailoring the Catalytic Sphere
The choice of ligand is arguably the most critical factor in optimizing the Heck reaction for polysubstituted pyridines. The ligand modulates the steric and electronic properties of the palladium center, influencing its reactivity and stability.
-
Phosphine Ligands: Traditional phosphine ligands like triphenylphosphine (PPh₃) have been widely used in Heck reactions. However, for challenging substrates like polysubstituted pyridines, bulky, electron-rich phosphines often provide superior results. These ligands can accelerate the oxidative addition step and promote the reductive elimination of the product.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as a powerful class of ligands for a variety of cross-coupling reactions.[2][6] Their strong σ-donating ability can enhance the reactivity of the palladium catalyst, and their steric bulk can promote the reductive elimination step. For sterically hindered polysubstituted pyridines, NHC-ligated palladium catalysts can be particularly effective.
The Base: A Crucial Player in Catalyst Regeneration
The base plays a critical role in the Heck reaction by neutralizing the hydrogen halide that is formed during the catalytic cycle and regenerating the active Pd(0) catalyst. The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice often depends on the solvent and the specific substrate.
-
Organic Bases: Organic bases such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are also frequently used. These can be particularly effective in solubilizing the reaction components.
For polysubstituted pyridines, a careful screening of bases is often necessary to identify the optimal choice.
The Solvent: Creating the Right Reaction Environment
The solvent must be able to dissolve the reactants and the catalyst, and it should be stable at the high temperatures often required for Heck reactions. Common solvents include:
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are excellent solvents for many Heck reactions due to their high boiling points and ability to dissolve a wide range of compounds.
-
Ethers: Dioxane and tetrahydrofuran (THF) are also used, although their lower boiling points may limit the reaction temperature.
-
Hydrocarbons: Toluene and xylene can be used, particularly when a non-polar environment is desired.
The choice of solvent can also influence the regioselectivity of the reaction in some cases.
Experimental Workflow and Protocols
A systematic approach to optimizing the Heck reaction for a new polysubstituted pyridine substrate is crucial for success. The following workflow and protocols provide a starting point for your investigations.
General Experimental Workflow
Caption: A general workflow for setting up and performing the Heck reaction.
Protocol 1: General Procedure for the Heck Reaction of a Polysubstituted Bromopyridine with an Alkene
This protocol provides a general starting point for the Heck reaction of a polysubstituted bromopyridine with an alkene such as styrene or an acrylate.
Materials:
-
Polysubstituted bromopyridine (1.0 mmol)
-
Alkene (1.2-1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 mmol)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃, or a Buchwald-type ligand, 0.04-0.10 mmol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2.0-3.0 mmol)
-
Anhydrous, degassed solvent (e.g., DMF, DMAc, or NMP, 5-10 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere, add the polysubstituted bromopyridine, palladium(II) acetate, phosphine ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the alkene.
-
Seal the flask or tube and heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired vinylpyridine.
Data Presentation: A Starting Point for Optimization
The following table provides a set of starting conditions for the Heck reaction with a hypothetical polysubstituted bromopyridine. These conditions can be used as a basis for further optimization.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100 | 24 | Low |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 120 | 24 | Moderate |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane | 100 | 18 | Good |
| 4 | Pd₂(dba)₃ (1) | SPhos (2) | Cs₂CO₃ (2.5) | Toluene | 110 | 16 | High |
| 5 | PEPPSI-IPr (2) | - | K₃PO₄ (3) | NMP | 130 | 12 | Excellent |
Note: "Low," "Moderate," "Good," "High," and "Excellent" are qualitative descriptors of yield and will vary depending on the specific substrate. This table is intended to illustrate a typical optimization strategy.
Troubleshooting Common Issues
Even with careful optimization, challenges can arise in the Heck reaction of polysubstituted pyridines. This section addresses some common problems and suggests potential solutions.
-
Low or No Conversion:
-
Catalyst Inactivation: The pyridine nitrogen may be inhibiting the catalyst. Consider using a ligand that sterically shields the palladium center. Increasing the catalyst loading may also be necessary.
-
Insufficient Temperature: The oxidative addition step may be slow. Try increasing the reaction temperature.
-
Incorrect Base or Solvent: The chosen base or solvent may not be optimal. Screen a variety of bases and solvents.
-
-
Formation of Side Products:
-
Homocoupling of the Alkene: This can occur at high temperatures. Try lowering the reaction temperature or using a more active catalyst that allows for shorter reaction times.
-
Isomerization of the Product: The use of certain bases can lead to isomerization of the double bond. Consider using a different base.
-
-
Difficulty in Purification:
-
Residual Palladium: The final product may be contaminated with residual palladium. Treatment with activated carbon or a metal scavenger can help to remove it.
-
Conclusion: A Powerful Tool for Complex Molecule Synthesis
The Heck reaction is a versatile and powerful tool for the synthesis of polysubstituted pyridines, which are key building blocks in drug discovery and development. While these substrates can be challenging, a systematic and rational approach to reaction optimization can lead to high yields and reproducible results. By carefully considering the choice of catalyst, ligand, base, and solvent, and by being prepared to troubleshoot common issues, researchers can successfully employ the Heck reaction to access a wide range of novel and complex polysubstituted pyridine derivatives. This guide provides a solid foundation for these endeavors, and it is our hope that it will empower scientists to push the boundaries of what is possible in the synthesis of these important molecules.
References
-
Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581. [Link]
-
Heck, R. F., & Nolley Jr, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320-2322. [Link]
-
Karimi, B., & Enders, D. (2006). New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction. Organic Letters, 8(7), 1237-1240. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
Jagtap, S. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]
-
de Meijere, A., & Meyer, F. E. (1994). Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb. Angewandte Chemie International Edition in English, 33(23‐24), 2379-2411. [Link]
-
Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5(23), 3797-3805. [Link]
-
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Recent advances in the application of the Heck reaction in the synthesis of heterocyclic compounds. Current Organic Chemistry, 24(1), 4-50. [Link]
-
Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945-2964. [Link]
-
Shibasaki, M., & Vogl, E. M. (2004). The Asymmetric Heck Reaction. Journal of Organometallic Chemistry, 687(2), 279-291. [Link]
-
Dieck, H. A., & Heck, R. F. (1974). Organopalladium chemistry. A new synthetic method for the formation of carbon-carbon bonds. Journal of the American Chemical Society, 96(4), 1133-1136. [Link]
-
Jeffery, T. (1996). Recent improvements and developments in the Heck reaction. Advances in Organometallic Chemistry, 39, 153-233. [Link]
-
Amatore, C., & Jutand, A. (2000). Role of dppf in the Reactivity of Palladium(0) and Palladium(II) Complexes. Organometallics, 19(17), 3329-3337. [Link]
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry, from Bonding to Catalysis. University Science Books. [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023, June 30). [Link]
Sources
Application Note: Scalable Regioselective Synthesis of 2,5-Dibromo-3-chloro-4-methylpyridine
This Application Note is designed for process chemists and researchers requiring a robust, scalable route to 2,5-Dibromo-3-chloro-4-methylpyridine . This scaffold is a critical intermediate for next-generation agrochemicals (herbicides) and pyridine-based pharmaceuticals.
The guide prioritizes regiocontrol , operational safety , and scalability , moving away from "paper chemistry" to field-validated protocols.
Executive Summary
The synthesis of tetra-substituted pyridines presents unique challenges in regioselectivity due to the competing electronic effects of the nitrogen lone pair and existing substituents. This protocol details a linear, high-fidelity route starting from the commodity chemical 2-amino-4-methylpyridine (AMP) .
By exploiting the steric and electronic directing groups of the aminopyridine core, we achieve precise halogen placement:
-
C5-Bromination: Directed by the para-amino activation.
-
C3-Chlorination: Forced into the sterically crowded ortho-position.
-
C2-Bromination (Sandmeyer): Conversion of the diazonium salt to the final halide.
Strategic Retrosynthesis & Pathway Analysis
The target molecule is electron-deficient and sterically crowded. Direct halogenation of a neutral pyridine ring is sluggish. Therefore, we utilize the Amino-Activation Strategy . The amino group serves as a temporary "scaffold" to activate the ring for electrophilic aromatic substitution (EAS) before being replaced by bromine in the final step.
Logical Pathway Visualization
Caption: Figure 1. Sequential functionalization strategy leveraging the ortho/para directing power of the 2-amino group.
Detailed Experimental Protocols
Step 1: Regioselective C5-Bromination
Objective: Selectively install bromine at the C5 position without over-brominating C3. Chemistry: Electrophilic Aromatic Substitution (EAS). The C5 position is less sterically hindered than C3 (which is flanked by the methyl group).
-
Reagents:
-
2-Amino-4-methylpyridine (AMP): 1.0 equiv[1]
-
N-Bromosuccinimide (NBS): 1.05 equiv (Preferred for purity) OR Bromine (
): 1.05 equiv (Preferred for cost at >100kg scale) -
Solvent: Acetonitrile (MeCN) or DMF.
-
Protocol:
-
Charge a reactor with AMP (100 g, 0.925 mol) and MeCN (500 mL).
-
Cool the solution to 0–5 °C.
-
Add NBS (173 g, 0.97 mol) portion-wise over 60 minutes. Note: Exothermic. Maintain T < 10 °C to prevent bis-bromination.
-
Agitate at 20 °C for 4 hours. Monitor by HPLC (Target: < 2% Starting Material).
-
Quench by adding water (1.5 L). The product usually precipitates.
-
Filter the solids. Wash with cold water.
-
Dry at 50 °C under vacuum.
-
Expected Yield: 85–92%
-
Appearance: Off-white to pale yellow solid.
-
Step 2: Sterically Constrained C3-Chlorination
Objective: Force a chlorine atom into the crowded C3 position (between 2-NH2 and 4-Me). Chemistry: The C5 position is blocked. The amino group strongly activates C3, overcoming the steric hindrance of the C4-methyl group.
-
Reagents:
-
Intermediate A (from Step 1): 1.0 equiv
-
N-Chlorosuccinimide (NCS): 1.1 equiv
-
Solvent: DMF (Dimethylformamide) – Critical for NCS solubility and reaction rate.
-
Protocol:
-
Dissolve Intermediate A (100 g, 0.53 mol) in DMF (400 mL).
-
Heat the mixture to 50 °C.
-
Add NCS (78 g, 0.58 mol) in portions over 30 minutes.
-
Ramp Temperature to 70–80 °C and stir for 6–8 hours.
-
Why? The C3 position is sterically hindered. Thermal energy is required to overcome the activation barrier, but too much heat (>100 °C) causes tarring.
-
-
Monitor by HPLC. Look for the disappearance of the monobromo peak.
-
Workup: Pour the reaction mixture into crushed ice/water (2 L) with vigorous stirring.
-
Filter the resulting precipitate.[2] Recrystallize from Ethanol/Water if purity is <98%.
-
Expected Yield: 75–85%
-
Product: 2-Amino-5-bromo-3-chloro-4-methylpyridine.
-
Step 3: The Modified Sandmeyer (Diazotization-Bromination)
Objective: Convert the 2-amino group to a 2-bromo group. Safety Critical: Diazonium salts of polyhalogenated pyridines are unstable. Thermal runaway is a risk.[3]
-
Reagents:
-
Intermediate B (from Step 2): 1.0 equiv
-
Hydrobromic Acid (48% aq): 10 equiv (Solvent & Reagent)
-
Bromine (
): 1.5 equiv -
Sodium Nitrite (
): 2.5 equiv (as 40% aq solution)
-
Protocol:
-
Reactor Setup: Glass-lined reactor with efficient overhead stirring and a scrubber for
and vapors. -
Charge HBr (48%, 500 mL) and Intermediate B (100 g, 0.45 mol).
-
Cool to -10 °C (Brine/Glycol jacket).
-
Add liquid Bromine (
, 108 g) dropwise. Note: The mixture may thicken. -
Diazotization: Add the
solution dropwise sub-surface over 2 hours.-
Critical Process Parameter: Internal temperature must never exceed 0 °C during addition.
-
-
Reaction: After addition, stir at -5 °C for 1 hour, then allow to warm to 20 °C over 2 hours.
-
Observation: Nitrogen gas evolution will occur. Ensure reactor venting is open to the scrubber.
-
-
Quench: Cool to 0 °C. Slowly add NaOH (50% aq) to adjust pH to ~9-10. Caution: Exothermic.
-
Extraction: Extract with Dichloromethane (DCM) or Methyl Tert-Butyl Ether (MTBE) (3 x 300 mL).
-
Purification: Concentrate organics. The crude oil often crystallizes upon standing. Recrystallize from MeOH or purify via short-path distillation if liquid.
Quantitative Data Summary
| Parameter | Step 1 (Bromination) | Step 2 (Chlorination) | Step 3 (Sandmeyer) |
| Reagent | NBS / MeCN | NCS / DMF | NaNO2 / HBr / Br2 |
| Temp Range | 0 °C | 50 °C | -10 °C |
| Reaction Time | 4 - 6 h | 6 - 8 h | 3 - 5 h |
| Typical Yield | 88% | 80% | 70 - 75% |
| Key Impurity | 3,5-Dibromo (<3%) | Unreacted SM | 2-Hydroxy (Pyridone) |
| Atom Economy | Moderate | Moderate | Low (High waste HBr) |
Critical Safety & Waste Management
Diazonium Salt Hazards
The intermediate pyridyl diazonium salt in Step 3 is shock-sensitive if isolated dry. NEVER filter the diazonium salt. Proceed directly to the bromination in situ (one-pot).
Process Flow Diagram (Safety Logic)
Caption: Figure 2. Safety infrastructure required for the Sandmeyer step (Step 3).
Waste Streams
-
Acidic Aqueous Waste: Step 3 generates large volumes of acidic waste containing Cu/Br/Na salts. Neutralize with lime (
) to precipitate fluorides/phosphates if present in other steps, or standard neutralization for halides. -
Halogenated Organics: DCM/MTBE streams must be incinerated in halogen-compliant facilities.
References
-
Regioselective Halogenation: Heterocyclic Letters. 2021 , 11(3), 447-452. "A convenient and scalable process for preparation of 2,5-dibromopyridine."[4] 5
-
Sandmeyer Protocols: Organic Syntheses. 1946 , 26, 16. "2-Bromopyridine." (Foundational protocol for aminopyridine-to-bromopyridine conversion). 6
-
Steric Effects in Pyridines: Journal of the Chemical Society, Dalton Transactions. "Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes." (Provides mechanistic insight into C3/C4 steric crowding). 7
-
Analogous Synthesis (3-methyl): ChemicalBook. "Synthesis of 2,5-Dibromo-3-methylpyridine." (Validates the bromination/Sandmeyer sequence on the methyl-picoline core). 8
-
Industrial Patent: CN105348177A. "Preparation method for 2,5-dibromo-3-methylpyridine." (Source for industrial scaling parameters). 9
Sources
- 1. 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. heteroletters.org [heteroletters.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. 2,5-Dibromo-3-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 9. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2,5-Dibromo-3-chloro-4-methylpyridine Cross-Coupling
Executive Summary: The Scaffold Challenge
This guide addresses the specific reactivity profile of 2,5-Dibromo-3-chloro-4-methylpyridine . Unlike simple halopyridines, this scaffold presents a "perfect storm" of electronic activation and steric hindrance.
-
The Electronic Driver: The C2-position is
-to-nitrogen, making it highly electrophilic and the preferred site for oxidative addition ( ). -
The Steric Wall: The C3-Chlorine atom creates significant ortho-steric hindrance at the C2 site. Simultaneously, the C4-Methyl group hinders the C5 site.
-
The Catalyst Trap: The pyridine nitrogen lone pair is a potent ligand that can displace phosphines, leading to catalyst sequestration (poisoning).
Part 1: Critical Decision Tree (Regioselectivity)
Before starting, determine your target regioisomer. The interplay between the C2 and C5 bromine atoms dictates your ligand and reagent choice.
Part 2: Troubleshooting Low Yields (FAQs)
Issue 1: "I see <10% conversion, and my catalyst turns into a black precipitate immediately."
Diagnosis: Catalyst Poisoning via Pyridine Nitrogen. The pyridine nitrogen in your substrate coordinates to the Palladium center, forming an inactive [Pd(Substrate)2Cl2] complex, preventing the catalytic cycle.
Solution:
-
Switch to Bulky Ligands: Use ligands like XPhos or SPhos . These are large enough to create a "protective shell" around the Pd, preventing the pyridine nitrogen from binding while still allowing the C-Br bond to access the metal center [1].
-
Pre-Catalyst Selection: Stop using Pd(PPh3)4. It is notoriously unstable and prone to poisoning. Switch to Pd(dppf)Cl2·DCM or Pd2(dba)3 + XPhos .
-
Lewis Acid Additive: In extreme cases, adding 1.0 eq of ZnCl2 can bind the pyridine nitrogen, freeing the Pd to react with the Bromine.
Issue 2: "The reaction works, but I get a 50:50 mix of Mono-C2 and Bis-coupled products."
Diagnosis: Rate of Second Oxidative Addition is too fast. Once the C2-position reacts, the pyridine ring becomes more electron-rich (if coupling with an electron-rich aryl/alkyl), potentially deactivating the C5 position. However, if the first coupling adds an electron-withdrawing group, C5 becomes more reactive.
Solution:
-
Stoichiometry Control: Use exactly 0.95 equivalents of the boronic acid.
-
Temperature Gradient: Start the reaction at 40°C . The C2-Br bond is significantly more labile. Only heat to reflux (>80°C) if you want to force the C5 reaction.
Issue 3: "I am seeing significant Protodehalogenation (Br replaced by H)."
Diagnosis: "The Isopropanol Effect."
If you are using isopropanol or ethanol as a co-solvent, the Pd-hydride species formed via
Solution:
-
Solvent Switch: Move to 1,4-Dioxane/Water or Toluene/Water . Avoid secondary alcohols.
-
Base Choice: Switch from Carbonates (K2CO3) to Phosphates (K3PO4) or Fluorides (CsF) for anhydrous conditions.
Part 3: Optimized Protocols
Protocol A: C2-Selective Suzuki Coupling
Best for: Installing aryl groups at the 2-position while preserving the 5-Br and 3-Cl.
| Component | Equivalents | Notes |
| Substrate 1 | 1.0 | 2,5-Dibromo-3-chloro-4-methylpyridine |
| Boronic Acid | 1.1 | Aryl-B(OH)2 |
| Catalyst | 0.02 (2 mol%) | Pd(dppf)Cl2·CH2Cl2 (Robust against sterics) |
| Base | 2.0 | K2CO3 (2M aqueous solution) |
| Solvent | [0.2 M] | 1,4-Dioxane |
| Temp/Time | 60°C / 4-6 h | Monitor by LCMS. Do not overheat. |
Technical Insight: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) has a large bite angle which enforces a geometry that favors reductive elimination, crucial when the C3-Cl provides steric bulk [2].
Protocol B: Overcoming "Dead" Reactions (Buchwald-Hartwig or Difficult Suzuki)
Best for: When standard conditions fail due to extreme steric crowding at C2.
| Component | Equivalents | Notes |
| Substrate 1 | 1.0 | |
| Nucleophile | 1.2 | Amine or Boronic Acid |
| Pre-Catalyst | 0.02 | Pd2(dba)3 |
| Ligand | 0.04 | SPhos (Sulfonated version allows water solubility) |
| Base | 2.0 | K3PO4 (Anhydrous) |
| Solvent | [0.2 M] | Toluene (Strictly anhydrous) |
| Temp | 100°C | SPhos is thermally stable and highly active. |
Mechanism of Action: SPhos provides an electron-rich Pd center (facilitating oxidative addition into the hindered C2-Br bond) and extreme steric bulk (preventing N-poisoning) [3].
Part 4: Reaction Pathway Visualization
This diagram illustrates the kinetic competition you are managing.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1][2] Journal of the American Chemical Society, 130(24), 7538–7539. Link
-
Handy, S. T., & Zhang, Y. (2006). C-2 Selective Suzuki Couplings of 2,3-Dihalopyridines. Synthesis, 2006(22), 3883-3887. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366. Link
Sources
Technical Support Center: Overcoming Steric Hindrance in 3-Chloro-4-methylpyridine Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-chloro-4-methylpyridine derivatives. This guide is designed to provide in-depth, practical solutions to common synthetic challenges arising from steric hindrance in this important class of heterocyclic compounds. By understanding the underlying principles and employing the strategies outlined below, you can optimize your reaction outcomes and accelerate your research.
Section 1: Troubleshooting Guides
This section addresses specific, frequently encountered problems in a question-and-answer format, providing both mechanistic explanations and actionable protocols.
Issue 1: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question: I am attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling with a 3-chloro-4-methylpyridine derivative and experiencing consistently low yields. What factors are at play, and how can I improve the reaction efficiency?
Answer:
The primary challenge in cross-coupling reactions with 3-chloro-4-methylpyridine derivatives is the steric hindrance imposed by the C4-methyl group, which impedes the approach of the catalyst and coupling partner to the C3 reaction center. The adjacent chlorine atom further contributes to this steric congestion. To overcome this, a multi-faceted approach focusing on the catalyst system is necessary.
Causality and Optimization Strategy:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount in overcoming steric hindrance. Bulky, electron-rich ligands are essential for promoting the oxidative addition of the sterically hindered aryl chloride to the palladium center and facilitating the subsequent reductive elimination.[1][2]
-
For Suzuki-Miyaura Couplings: Consider using bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos.[3] These ligands create a sterically demanding coordination sphere around the palladium, which can promote the desired coupling.
-
For Buchwald-Hartwig Aminations: Ligands like BrettPhos and tBuBrettPhos are specifically designed for coupling sterically hindered substrates.[4] Their unique architecture facilitates the crucial C-N bond-forming reductive elimination step.
-
-
Catalyst Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, using pre-formed palladium-ligand complexes (precatalysts) can lead to more consistent results and higher turnover rates.[3]
-
Base and Solvent Optimization: The choice of base and solvent system can significantly influence the reaction outcome.
-
Base: Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective in Suzuki-Miyaura couplings. For Buchwald-Hartwig reactions, strong bases like NaOtBu or LiHMDS are typically required.[5]
-
Solvent: Aprotic polar solvents such as dioxane, toluene, or THF are commonly used. The addition of a small amount of water can sometimes be beneficial in Suzuki-Miyaura reactions to aid in the dissolution of the base and facilitate transmetalation.[6]
-
-
Temperature and Reaction Time: Due to the challenging nature of the substrate, higher reaction temperatures and longer reaction times may be necessary to drive the reaction to completion. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal endpoint.[7]
Experimental Protocol: Optimized Suzuki-Miyaura Coupling of a Sterically Hindered 3-Chloro-4-methylpyridine Derivative
Materials:
-
3-chloro-4-methylpyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
SPhos Pd G2 precatalyst (1-5 mol%)
-
SPhos ligand (1-5 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous dioxane and water (e.g., 10:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add the 3-chloro-4-methylpyridine derivative, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the SPhos Pd G2 precatalyst and SPhos ligand.
-
Add the anhydrous dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Issue 2: Difficulty in Functionalizing the C4-Methyl Group
Question: I need to functionalize the methyl group at the C4 position, but standard radical bromination or oxidation methods are proving ineffective or non-selective. What are some alternative strategies?
Answer:
Direct functionalization of the C4-methyl group is challenging due to the electron-deficient nature of the pyridine ring, which deactivates the adjacent methyl group towards many standard transformations. A more effective approach is often to utilize C-H activation strategies or to first convert the methyl group into a more reactive handle.
Causality and Optimization Strategy:
-
Directed ortho-Metalation (DoM) Strategies: While typically used for C-H activation ortho to a directing group, variations of this strategy can be employed. If a suitable directing group is present at the C3 or C5 position, it may be possible to direct a strong base like n-butyllithium or LDA to deprotonate the C4-methyl group.[8][9] However, this is often substrate-dependent.
-
Pyridine N-Oxide Formation: A powerful strategy to increase the reactivity of the C4-methyl group is to first form the pyridine N-oxide.[10] The N-oxide group is strongly electron-donating through resonance, which increases the acidity of the C4-methyl protons, making them more susceptible to deprotonation by a strong base. The resulting anion can then be reacted with a variety of electrophiles. The N-oxide can be subsequently removed by reduction with PCl₃ or H₂/Pd.[10]
-
Transition Metal-Catalyzed C-H Activation: Recent advances in catalysis have enabled the direct C-H functionalization of methyl groups on heteroaromatic rings.[11] Yttrium-based catalysts, for example, have been shown to mediate C-H activation of α-methylated pyridines.[11]
Experimental Protocol: Functionalization of the C4-Methyl Group via the Pyridine N-Oxide
Materials:
-
3-chloro-4-methylpyridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzyl bromide)
-
Phosphorus trichloride (PCl₃)
Procedure:
-
N-Oxide Formation:
-
Dissolve 3-chloro-4-methylpyridine in DCM and cool to 0 °C.
-
Add m-CPBA portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work up the reaction by washing with aqueous NaHCO₃ and Na₂S₂O₃ solutions.
-
-
Functionalization:
-
Dissolve the purified N-oxide in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of LDA in THF.
-
After stirring for 1 hour, add the desired electrophile.
-
Allow the reaction to slowly warm to room temperature.
-
-
N-Oxide Reduction:
-
Cool the reaction mixture to 0 °C and slowly add PCl₃.
-
Stir at room temperature until the reduction is complete (monitor by TLC).
-
Carefully quench the reaction with water and extract the product.
-
Purify the final product by column chromatography.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Can I perform a nucleophilic aromatic substitution (SNAr) at the C3 position of 3-chloro-4-methylpyridine?
A1: Direct SNAr at the C3 position is generally difficult due to the deactivating effect of the methyl group and the inherent electronic properties of the pyridine ring, which favor nucleophilic attack at the C2, C4, and C6 positions.[12] However, activating the pyridine ring, for instance by forming the N-oxide, can facilitate nucleophilic attack at the C2 and C4 positions.[13][14] To achieve substitution at the C3 position, transition metal-catalyzed cross-coupling reactions are typically the more viable and general approach.
Q2: I am observing the formation of regioisomers in my reaction. How can I improve the regioselectivity?
A2: The formation of regioisomers is a common challenge.[7] To improve regioselectivity:
-
For Metal-Catalyzed Reactions: The choice of ligand is crucial. Experiment with a panel of ligands with varying steric and electronic properties to identify the optimal one for your specific transformation.
-
For Metalation Reactions: The choice of base and solvent can significantly influence the site of deprotonation.[15] For instance, using a bulky base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can favor deprotonation at a less sterically hindered site.[8]
-
Protecting Groups: In some cases, strategically placing a bulky protecting group can block a more reactive site, thereby directing the reaction to the desired position.
Q3: Are there alternatives to boronic acids for Suzuki-Miyaura couplings with these sterically hindered substrates?
A3: Yes, several alternatives to boronic acids can be advantageous, especially when dealing with challenging substrates.
-
Organotrifluoroborates: Potassium organotrifluoroborates are often more stable and easier to handle than the corresponding boronic acids. They can provide excellent yields in Suzuki-Miyaura couplings.[16]
-
Boronic Esters: Boronic esters, such as pinacol esters, are another stable and useful alternative. They are less prone to protodeboronation under the reaction conditions.
-
Pyridinesulfinates: These have emerged as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions, serving as alternatives to boronic acids.
Q4: How can I introduce a functional group at the C2 position in the presence of the C3-chloro and C4-methyl substituents?
A4: Introducing a functional group at the C2 position can be achieved through directed ortho-metalation (DoM) if a suitable directing group is present at the C3 position. However, given the presence of the chloro group, a more practical approach might involve a halogen-dance reaction followed by trapping with an electrophile, or by employing a pyridyne intermediate strategy. A regioselective 3,4-difunctionalization of 3-chloropyridines via a 3,4-pyridyne intermediate has been reported, which could be adapted for this purpose.[17][18]
Quantitative Data Summary
| Reaction Type | Key Challenge | Recommended Ligand(s) | Typical Yield Range |
| Suzuki-Miyaura | Steric hindrance at C3 | SPhos, XPhos, RuPhos | 40-85% |
| Buchwald-Hartwig | Steric hindrance at C3 | BrettPhos, tBuBrettPhos | 50-90% |
| C4-Methyl Functionalization | Low reactivity of methyl group | N/A (via N-oxide) | 60-95% (over 2 steps) |
Yields are highly substrate-dependent and the provided ranges are for general guidance.
References
- Flipping the Metalation of 4‐Dimethylaminopyridine: Steric Repulsion versus London Dispersion
- Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. (2020). Accounts of Chemical Research.
- The synthesis of Nauclea indole-pyridine alkaloids. 3,4-Disubstituted and 3,4,5-trisubstituted pyridines as synthetic intermediates; a total synthesis of (±)-decarbomethoxy-3α- and -3β-nauclechine. Canadian Science Publishing.
- Technical Support Center: Strategies for Regioselective Pyridine Substitution. Benchchem.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019).
- Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. ChemRxiv.
- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV
- Functionalization of Pyridines at the C4 Position via Metal
- Buchwald–Hartwig amin
- C–H Bond Activation of Silyl-Substituted Pyridines with Bis(Phenolate)Yttrium Catalysts as a Facile Tool towards Hydroxyl-Terminated Michael-Type Polymers. (2020). MDPI.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews.
- troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
- Directed (ortho)
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC.
- Directed ortho metal
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). PMC.
- Buchwald-Hartwig Amin
- Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2.
- Chelation-directed CH activation/CC bond forming reactions catalyzed by Pd(II) nanoparticles supported on multiwalled carbon nanotubes. The Royal Society of Chemistry.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal C
- C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. PMC.
- Buchwald-Hartwig Coupling. (2024). Alfa Chemistry.
- Chapter 5.
- Regioselective difunctionalization of pyridines via 3,4-pyridynes. (2021). RSC Publishing.
- Novel library synthesis of 3,4-disubstituted pyridin-2(1H)
- Insights into the nucleophilic substitution of pyridine at an unsatur
- Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society.
- Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid.
- Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides. (2022). The Journal of Organic Chemistry.
- Multifunctionalization of 3‐Chloropyridine.
- Why is β substitution in Nucleophilic reactions of pyridines not preferred?. (2021). Quora.
- A Simple, Modular Synthesis of Substituted Pyridines. PMC.
- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
- Reactivity of Pyridine-N-Oxide. (2020). YouTube.
- Pyridine Electrophilic Substitution Reactions | Heterocyclic Compounds Part 6. (2025). YouTube.
- Steric hindrance. (2013). YouTube.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitutio. (2014). American Chemical Society.
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
- Pyridine chemistry from Chichibabin's reactions to metal catalysed C-H functionalizations - An overview. (2025).
- Steric Hindrance. (2022). Chemistry LibreTexts.
- 3-Chloro-4-methylpyridine 97 72093-04-0. MilliporeSigma.
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- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hammer.purdue.edu [hammer.purdue.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
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- 18. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
Technical Support Center: Purification of 2,5-Dibromo-3-chloro-4-methylpyridine Mixtures
Welcome to the technical support center for the purification of 2,5-Dibromo-3-chloro-4-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar halogenated pyridine intermediates. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process.
Introduction
2,5-Dibromo-3-chloro-4-methylpyridine is a versatile chemical intermediate, notable for its applications in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring two bromine atoms, a chlorine atom, and a methyl group on a pyridine ring, provides multiple reactive sites for creating a diverse range of new compounds.[2] However, the very reactivity that makes this compound a valuable building block also presents challenges in its purification. This guide provides practical, experience-driven advice to help you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that can arise during the purification of 2,5-Dibromo-3-chloro-4-methylpyridine and its derivatives.
Issue 1: Persistent Colored Impurities (Yellow to Brown Discoloration)
Question: My "purified" 2,5-Dibromo-3-chloro-4-methylpyridine is a yellow or brown solid, not the expected colorless or pale yellow crystals. What causes this, and how can I remove the color?
Answer: Discoloration in halogenated pyridines is typically due to the presence of degradation products or residual impurities from the synthesis.[3] The key is to identify the nature of the impurity and select an appropriate purification strategy.
Causality and Remediation
-
Oxidized Species: Exposure to air and light can lead to the formation of colored, oxidized byproducts.
-
Residual Starting Materials or Byproducts: Incomplete reactions or side reactions can leave colored impurities in your crude product. For instance, if the synthesis involves a Sandmeyer-type reaction from an amino-pyridine precursor, residual diazonium salts or phenolic byproducts can cause discoloration.[4]
Troubleshooting Workflow
Caption: Troubleshooting workflow for discolored product.
Recommended Protocols
-
Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product.
-
Solvent Selection: Based on solubility data, 2,5-Dibromo-3-chloro-4-methylpyridine is soluble in organic solvents like ethanol and chlorinated solvents, and almost insoluble in water.[5] A mixed solvent system, such as ethyl acetate/petroleum ether, can be effective for recrystallizing similar brominated pyridines.[6]
-
Step-by-Step Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol or ethyl acetate).
-
If the solution is colored, proceed to the activated charcoal treatment.
-
Slowly add a "poor" solvent (e.g., water or petroleum ether) in which the product is less soluble, until the solution becomes slightly cloudy.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
-
-
-
Activated Charcoal Treatment: If recrystallization alone does not remove the color, activated charcoal can be used to adsorb the colored impurities.
-
Step-by-Step Protocol:
-
Dissolve the crude product in a suitable hot solvent.
-
Add a small amount of activated charcoal (typically 1-2% by weight of the crude product) to the hot solution.
-
Stir the mixture for 5-10 minutes.
-
Filter the hot solution through a pad of Celite or filter paper to remove the charcoal.
-
Proceed with the recrystallization as described above.[7]
-
-
Issue 2: Poor Separation or Overlapping Peaks in Column Chromatography
Question: I'm using column chromatography to purify my product, but I'm getting poor separation between my desired compound and an impurity. How can I improve the resolution?
Answer: Poor resolution in column chromatography is a common issue that can be resolved by systematically optimizing the mobile phase, stationary phase, and column parameters.[8] For pyridine derivatives, peak tailing due to interaction with the silica gel can also be a factor.[8]
Causality and Remediation
-
Inappropriate Solvent System: The polarity of the mobile phase is critical for achieving good separation.[7]
-
Interaction with Stationary Phase: The basic nitrogen in the pyridine ring can interact with acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[8]
-
Column Overloading: Applying too much sample to the column can lead to broad peaks and poor separation.[8]
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor chromatography resolution.
Recommended Protocols
-
Mobile Phase Optimization:
-
TLC Analysis: Before running a column, use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value of approximately 0.2-0.4.[9]
-
Solvent Polarity: If your compound and the impurity are eluting too quickly (high Rf), decrease the polarity of the mobile phase. If they are eluting too slowly (low Rf), increase the polarity.[7]
-
Adding a Modifier: To reduce peak tailing for basic compounds like pyridines on silica gel, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia in methanol, to your mobile phase.[7] This will neutralize the acidic sites on the silica.
-
-
Stationary Phase Selection:
-
If you continue to have issues with silica gel, consider using a different stationary phase.
-
Alumina: Neutral or basic alumina can be a good alternative for basic compounds.[7]
-
Reversed-Phase (C18): For more polar compounds, reversed-phase chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be very effective.[7]
-
Table 1: Common Solvents for Normal Phase Chromatography (in order of increasing polarity)
| Solvent | Polarity Index |
| Hexane/Petroleum Ether | 0.1 |
| Toluene | 2.4 |
| Dichloromethane | 3.1 |
| Diethyl Ether | 4.0 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Acetonitrile | 5.8 |
| Methanol | 6.6 |
| Water | 10.2 |
Frequently Asked Questions (FAQs)
Q1: What is the best way to assess the purity of my final product?
A1: A multi-technique approach is recommended for a comprehensive purity assessment.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.[4][10]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds, providing excellent quantitative accuracy.[4][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR).[4] The proton NMR spectrum for a similar compound, 2,5-dibromo-3-methylpyridine, shows characteristic peaks at δ 8.22 (d, J=2.4 Hz, 1H), 7.61 (d, J=2.4 Hz, 1H), and 2.33 (s, 3H).[11]
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can be due to the solution being too supersaturated or cooling too quickly.[7]
-
Add more solvent: Add a small amount of the hot solvent to dissolve the oil, then allow it to cool more slowly.[7]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.[7]
-
Seed crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution to induce crystallization.[7]
-
Pre-purification: If impurities are inhibiting crystallization, a quick preliminary purification, such as passing the crude material through a small plug of silica gel, may be necessary.[7]
Q3: How should I store purified 2,5-Dibromo-3-chloro-4-methylpyridine?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from fire and oxidizing agents.[5] For long-term storage, refrigeration (0-8 °C) under an inert atmosphere (nitrogen or argon) is recommended.[1][12]
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, 2,5-Dibromo-3-chloro-4-methylpyridine is a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[13][14] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][13]
References
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
- Overcoming challenges in the purification of pyridine compounds - Benchchem.
- A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine - Benchchem.
- CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents.
- Pyridine, 2,5-dibromo-3-chloro- - ChemBK.
- Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC.
- Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin.
- Column Chromatography As A Tool For Purification.
- 2,5-Dibromo-4-methylpyridine SDS, 3430-26-0 Safety Data Sheets - ECHEMI.
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC - NIH.
- 2,5-Dibromo-3-methylpyridine synthesis - ChemicalBook.
- 2,5-Dibromo-4-methylpyridine - Chem-Impex.
- KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents.
- 2,5-Dibromo-3-methylpyridine CAS#: 3430-18-0 - ChemicalBook.
- Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC.
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
- Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background - Aroon Chande.
- Detection of pyridine derivatives by SABRE hyperpolarization at zero field - White Rose Research Online.
- 13 - Supporting Information.
- Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products - Benchchem.
- Column Chromatography - Magritek.
- 55 6. analytical methods.
- How to remove pyridine from reaction mixture? - ResearchGate.
- CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents.
- Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes - Collections | Kyushu University Library.
- 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874 - PubChem.
- 2,5-Dibromo-3-methylpyridine 98 3430-18-0 - Sigma-Aldrich.
- A Comparative Guide to Analytical Methods for Determining 2,5-Dichloropyridine Purity - Benchchem.
- 2,5-Dibromo-4-methylpyridine, CAS 3430-26-0 | SCBT.
- Analytical Methods - OPUS.
- Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Detailed Overview - Benchchem.
- 2,5-Dibromo-3-methylpyridine | CAS#:3430-18-0 | Chemsrc.
Sources
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- 6. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]
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- 9. aroonchande.com [aroonchande.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. 2,5-Dibromo-3-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 12. 2,5-Dibromo-3-methylpyridine CAS#: 3430-18-0 [m.chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Brominated Pyridines Solubility & Handling
Topic: Solving Solubility Issues of Brominated Pyridines in Polar Solvents
Status: Active | Last Updated: February 19, 2026 Audience: Medicinal Chemists, Process Engineers, Analytical Scientists
Diagnostic Module: The Chemistry of Insolubility
Why are you facing this issue? Brominated pyridines (e.g., 2,6-dibromopyridine, 3,5-dibromopyridine) present a paradox. While the pyridine ring is inherently polar, the introduction of bromine atoms drastically alters the physicochemical landscape. To solve solubility, you must first understand the three opposing forces at play in your flask.
-
Lattice Energy Amplification: Bromine is large and polarizable.[1] In solid states, halogen bonding (C–Br···N) and
-stacking create a robust crystal lattice (High Melting Point: 117–119 °C for 2,6-dibromopyridine).[1] Breaking this lattice requires significant energy [1].[1] -
Basicity Collapse (The pKa Trap): Unsubstituted pyridine has a pKa of ~5.[1]2. Adding electron-withdrawing bromines plummets the pKa to < 1.0 (e.g., 2-bromopyridine pKa = 0.[1]71) [2].[1]
-
Lipophilicity Shift: Each bromine atom increases the LogP (partition coefficient), pushing the molecule away from polar solvation and toward "oiling out" or aggregation.[1]
Visualization: The Solubility Equilibrium
The following diagram illustrates the energy barriers preventing dissolution in polar media.
Figure 1: Energy landscape of dissolving brominated pyridines. The high lattice energy (red) often overcomes the solvation energy (green) in pure polar solvents.
Troubleshooting Guide & FAQs
Direct solutions to common laboratory scenarios.
Scenario A: "My sample precipitates immediately when I add water or buffer."
Root Cause: The "Hydrophobic Crash."[1] As explained in the diagnostic module, these compounds have pKa values < 1.0. In a pH 7 or even pH 4 buffer, the molecule is 99.9% neutral (uncharged) and highly lipophilic.[1] The Fix:
-
Do NOT: Attempt to dissolve in pure aqueous acid unless it is concentrated HCl or H₂SO₄ (often destructive).[1]
-
DO: Use a Binary Solvent System . Dissolve the compound in a water-miscible organic carrier (DMSO, DMAc, or 1,4-Dioxane) at high concentration first, then slowly introduce the aqueous phase.
-
Rule of Thumb: Keep the organic fraction >20% v/v for di-bromo species.
Scenario B: "The reaction mixture turned into a biphasic oil (Oiling Out) during Suzuki coupling."
Root Cause: Reaction intermediates (often boronate esters) or the product are less soluble than the starting materials in the chosen alcohol/water mix. The Fix:
-
Switch Solvent: Move from MeOH/Water to 1,4-Dioxane/Water (4:1) or Toluene/Water .[1] Dioxane is superior for solubilizing the lipophilic brominated species while remaining miscible with the water needed for the base [3].
-
Temperature: Increase temperature to >80°C. High lattice energy requires thermal disruption.
Scenario C: "I cannot get a stable NMR sample in CDCl₃; it drifts or precipitates."
Root Cause: While soluble in chloroform, trace moisture or acid in the CDCl₃ can induce aggregation or slow proton exchange if the concentration is high. The Fix:
-
Filter the CDCl₃ through basic alumina before use to remove acid traces.[1]
-
Switch to DMSO-d6 . The high polarity of DMSO stabilizes the dipole of the C-Br bond better than chloroform, preventing aggregation.
Data Summary: Physicochemical Properties
Use this table to predict solubility behavior relative to unsubstituted pyridine.
| Compound | Structure | pKa (Conj.[1][2] Acid) | LogP (Approx) | Water Solubility | Primary Solvents |
| Pyridine | C₅H₅N | 5.23 | 0.65 | Miscible | Water, Alcohols |
| 2-Bromopyridine | C₅H₄BrN | 0.71 [2] | ~1.9 | Low (<1 g/100mL) | DCM, DMSO, MeOH |
| 2,6-Dibromopyridine | C₅H₃Br₂N | < 0.5 (Est.)[1][3][4] | ~2.9 | Insoluble | Dioxane, THF, Tol |
Advanced Protocols
Protocol 1: The "Reverse Addition" Method for Aqueous Assays
Use this when you must introduce the compound into a biological assay buffer without precipitation.
-
Stock Preparation: Prepare a 100 mM stock solution in pure DMSO. Vortex until crystal clear.[1]
-
Intermediate Dilution: Dilute the stock 1:10 into PEG-400 or Propylene Glycol (not water yet). This "softens" the polarity transition.[1]
-
Final Addition: Add the PEG/DMSO mix dropwise into the vortexing aqueous buffer.
-
Result: This creates a stable micro-dispersion rather than large crystals.[1]
-
Protocol 2: Solvent Selection for Cross-Coupling (Suzuki/Buchwald)
Selecting the right media to prevent catalyst deactivation via precipitation.
Figure 2: Decision tree for solvent systems based on bromination level. Higher bromination requires non-protic polar ethers (Dioxane) over alcohols.[1]
References
-
PubChem. (2025).[1][5] 2,6-Dibromopyridine Compound Summary. National Library of Medicine.[1] [Link][1]
-
Wikipedia. (2025).[1] 2-Bromopyridine Properties and pKa Data. [Link][1][4]
Sources
- 1. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. 2,6-Dibromopyridine | 626-05-1 [chemicalbook.com]
- 4. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 5. 2,6-Dibromopyridine-4-carboxylic acid | C6H3Br2NO2 | CID 15482692 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Dehalogenation in Pyridine Synthesis
Welcome to the technical support center dedicated to addressing a persistent challenge in synthetic chemistry: the undesired dehalogenation of halopyridines during synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter this yield-reducing side reaction. Here, we move beyond simple protocols to explain the underlying mechanisms, offering field-proven insights and actionable troubleshooting strategies to enhance the efficiency and reliability of your pyridine functionalization reactions.
Introduction to the Dehalogenation Problem
Halopyridines are fundamental building blocks in medicinal chemistry and materials science. Their functionalization, often through transition-metal-catalyzed cross-coupling reactions, is a cornerstone of modern synthesis. However, the electron-deficient nature of the pyridine ring makes it susceptible to side reactions, with hydrodehalogenation—the replacement of a halogen atom with a hydrogen atom—being one of the most common and frustrating. This not only consumes valuable starting material but also complicates purification, ultimately impacting yield and project timelines.
This guide will equip you with the knowledge to diagnose the root causes of dehalogenation in your specific reaction and implement effective solutions. We will delve into the mechanistic nuances of common palladium-catalyzed reactions and provide a structured, question-and-answer-based approach to troubleshooting.
Troubleshooting Guide: Diagnosis and Solutions
This section addresses specific issues you may be observing in your experiments. Each entry details the potential causes and provides a step-by-step approach to remediation.
Issue 1: Significant dehalogenation of my bromopyridine substrate is observed during a Suzuki-Miyaura coupling.
Question: I am performing a Suzuki-Miyaura coupling with a 2-bromopyridine and an arylboronic acid. My crude NMR shows a significant amount of pyridine byproduct alongside my desired product. What is causing this, and how can I fix it?
Answer:
Dehalogenation is a frequent side reaction in Suzuki-Miyaura couplings, especially with electron-deficient heterocycles like pyridine.[1][2] The primary cause is the formation of a palladium-hydride species within the catalytic cycle, which then participates in reductive elimination with the pyridine moiety to yield the dehalogenated byproduct.
Root Cause Analysis:
-
Hydride Source: The palladium-hydride species can be generated from several sources in your reaction mixture. Common culprits include amine bases, alcohol solvents, or even trace amounts of water.[1][3]
-
Catalyst Activity: Highly active palladium catalysts, while beneficial for the desired coupling, can also be more prone to engaging in side reactions like dehalogenation.[2]
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the palladium-halide intermediate has a longer lifetime, increasing the probability of intercepting a hydride and undergoing dehalogenation.
Troubleshooting Workflow:
Here is a systematic approach to minimize dehalogenation in your Suzuki-Miyaura coupling:
Caption: Decision workflow for troubleshooting dehalogenation.
Detailed Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol incorporates best practices to suppress dehalogenation.
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)[4]
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or sealed vial, stir bar, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or vial under an inert atmosphere, add the 2-bromopyridine, arylboronic acid, and finely ground K₃PO₄.
-
Catalyst Addition: In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in 1 mL of toluene. Add this catalyst solution to the reaction vessel.
-
Solvent Addition: Add the remaining toluene (4 mL) and water (0.5 mL) to the reaction mixture.
-
Reaction: Seal the vessel and heat the reaction at the appropriate temperature (typically 80-110 °C), monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Issue 2: My Buchwald-Hartwig amination of a chloropyridine is giving me the dehalogenated starting material as the major product.
Question: I'm trying to couple a secondary amine with 3-chloropyridine using Buchwald-Hartwig conditions, but I'm mostly recovering 3-chloropyridine and pyridine. What's going wrong?
Answer:
Dehalogenation is a known competitive pathway in Buchwald-Hartwig aminations.[5] It often arises from a β-hydride elimination from the palladium-amido intermediate, which is an unproductive side reaction that regenerates the catalyst and produces an imine and the dehalogenated arene.
Root Cause Analysis:
-
Base Choice: Strong, sterically hindered bases like NaOtBu or LHMDS, while effective for deprotonating the amine, can also promote β-hydride elimination or act as a hydride source.
-
Ligand Selection: The choice of phosphine ligand is critical. Ligands that are too bulky or not electron-rich enough can lead to a less stable palladium-amido complex, making it more susceptible to side reactions.
-
Temperature: Higher reaction temperatures can increase the rate of β-hydride elimination relative to the desired reductive elimination.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Base | Switch to a weaker base such as Cs₂CO₃ or K₃PO₄. | These bases are less prone to promoting β-hydride elimination.[4] |
| Ligand | Use a biarylphosphine ligand like XPhos or RuPhos. | These ligands are designed to promote the desired C-N reductive elimination and are effective for coupling with chloropyridines.[6][7] |
| Temperature | Screen lower reaction temperatures (e.g., 70-90 °C). | Lowering the temperature can disfavor the higher activation energy pathway of β-hydride elimination.[6] |
| Catalyst | Use a pre-catalyst such as an XPhos-Pd-G3 precatalyst. | Pre-catalysts ensure the efficient formation of the active Pd(0) species, which can minimize side reactions by maintaining a high concentration of the active catalyst.[6] |
Visualizing the Competing Pathways:
Caption: Competing pathways in Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: Which halogen is most susceptible to dehalogenation on a pyridine ring?
A1: The susceptibility to dehalogenation generally follows the order of C-X bond strength and reactivity in oxidative addition: I > Br > Cl. Aryl iodides are often more prone to dehalogenation because the oxidative addition is very fast, but if subsequent steps are slow, the intermediate has more time to react via side pathways.[8] However, the specific reaction conditions, particularly the catalyst and ligand system, play a crucial role. For some challenging substrates, bromo and chloro derivatives have been shown to be superior to iodo-pyridines due to a reduced propensity for dehalogenation under optimized conditions.[8]
Q2: Can the position of the halogen on the pyridine ring influence the rate of dehalogenation?
A2: Yes, the position significantly matters. Halogens at the 2- and 4-positions are more activated towards nucleophilic attack and oxidative addition due to the electron-withdrawing effect of the ring nitrogen. This increased reactivity can sometimes lead to a higher propensity for side reactions like dehalogenation if the catalytic cycle is not efficient. Halogens at the 3-position are generally less reactive.
Q3: My reaction involves a Grignard reagent and a halopyridine. I'm seeing dehalogenation. What's the cause?
A3: Dehalogenation in Grignard reactions with halopyridines can occur through a few mechanisms. If you are forming a pyridyl Grignard reagent, any trace of a proton source (like water or alcohol) will quench it, leading to the dehalogenated pyridine.[9] In cross-coupling reactions using a Grignard reagent, the Grignard reagent itself can act as a base, and if it contains β-hydrogens, it can act as a hydride source, leading to reductive dehalogenation.[10] Ensuring strictly anhydrous conditions and using freshly prepared Grignard reagents is critical.
Q4: Are there any "hydride-free" bases I can use to avoid dehalogenation?
A4: While no base is truly "hydride-free" in all contexts, some are much less likely to act as hydride donors. Inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are excellent choices for minimizing dehalogenation in cross-coupling reactions.[4] They are not sterically bulky and do not possess easily abstractable hydrides, unlike alkoxides (e.g., NaOtBu) or amine bases.
Q5: How can I be sure my solvent isn't the source of the dehalogenation?
A5: Solvents with easily donatable hydrogen atoms, especially on a carbon adjacent to a heteroatom, are potential hydride sources. Alcohols (methanol, ethanol, isopropanol) are known to contribute to hydrodehalogenation.[3] Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are generally safer choices. If you suspect your solvent, running a control reaction with a deuterated solvent (e.g., toluene-d8) and analyzing the byproduct by mass spectrometry can confirm if the solvent is the source of the hydrogen (deuterium) atom.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Johnson Matthey. Cross-Coupling Reactions Guide. [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11776-11778. [Link]
-
Manolikakes, S. M., Bärl, N. M., Samann, C., & Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411-422. [Link]
-
Krasniqi, A., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12346-12360. [Link]
-
Academia.edu. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. jmcct.com [jmcct.com]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Grignard Reaction [organic-chemistry.org]
Technical Support Center: Palladium Removal from Pyridine Derivatives
Current Status: Operational Ticket Topic: Remediation of Palladium (Pd) Impurities in Pyridine-Based APIs Assigned Specialist: Senior Application Scientist
Executive Summary: The "Pyridine Paradox"
The Challenge: Removing palladium from pyridine derivatives is significantly more difficult than from standard organic frameworks. Unlike simple aromatics, the pyridine nitrogen possesses a lone pair of electrons that acts as a strong ligand (Lewis base).
The Science: In your reaction mixture, the pyridine product competes with your remediation agents (scavengers or carbon) to bind the palladium. This creates an equilibrium where Pd is "tugged" between your product and the scavenger.
-
Standard Result: Simple activated carbon often fails to reach <10 ppm limits because the Pyridine-Pd bond (
) is kinetically stable. -
The Fix: You must use a scavenger with a binding affinity (
) orders of magnitude higher than the pyridine-nitrogen, typically exploiting the Soft-Soft Acid-Base (HSAB) theory by using Sulfur-based ligands.
Diagnostic & Assessment (Triage)
Before attempting a cleanup, diagnose the state of your metal impurity.[1] Blindly adding carbon often leads to yield loss without purification.
Assessment Workflow
Figure 1: Decision matrix for selecting the appropriate remediation strategy based on palladium speciation and product solubility.
The Solution Matrix: Remediation Technologies
Primary Recommendation: Thiol-Functionalized Silica
For pyridine derivatives, Thiol (Si-SH) or Thiourea (Si-TMT) functionalized silica is the gold standard.
-
Why: Sulfur is a "softer" base than Nitrogen. According to HSAB theory, Pd(II) (a soft acid) prefers the Sulfur bond over the Pyridine Nitrogen bond.
-
Mechanism: Chemisorption (Irreversible binding).
Secondary Recommendation: Activated Carbon (Optimized)
Standard carbon (e.g., Darco G-60) often adsorbs the pyridine product due to pi-stacking.
-
Optimization: Use "chemically activated" carbons (e.g., Darco KB-G) which have higher mesoporosity.
-
Warning: Expect 5–15% yield loss due to non-specific binding of the pyridine ring to the carbon sheet.
Comparative Data: Scavenger Efficiency on Pyridines
| Method | Mechanism | Selectivity (Pd vs. Product) | Typical Pd Reduction | Product Loss |
| Si-Thiol (Silica) | Chemisorption (S-Pd bond) | High (Product does not bind) | 1000 ppm | < 1% |
| Activated Carbon | Physisorption (Surface Area) | Low (Binds aromatics) | 1000 ppm | 5-20% |
| L-Cysteine Wash | Chelation / Extraction | High | 1000 ppm | < 5% |
| Crystallization | Exclusion | Variable (Pd can co-crystallize) | Variable | N/A |
Experimental Protocols
Protocol A: High-Efficiency Scavenging (Si-Thiol)
Best for: High-value intermediates where yield loss is unacceptable.
-
Preparation: Dissolve the crude pyridine derivative in a non-coordinating solvent (THF, Ethyl Acetate, or Toluene). Avoid DMF/DMSO if possible (these solvents compete for Pd).
-
Loading: Add Si-Thiol or Si-TMT scavenger.
-
Dosage: 3–5 equivalents relative to the residual Pd content (not the initial catalyst loading). If residual Pd is unknown, start with 5-10 wt% relative to the product.
-
-
Incubation: Stir at 50°C for 2–4 hours .
-
Note: Room temperature is often insufficient for pyridines because the activation energy to break the Pyridine-Pd bond is high. Heat is required to reach equilibrium.
-
-
Filtration: Filter through a 0.45 µm membrane or a sintered glass funnel.
-
Wash: Wash the silica cake with the reaction solvent to recover entrained product.
Protocol B: The L-Cysteine Wash (Cost-Effective)
Best for: Large-scale batches where silica scavengers are too expensive.
-
Dissolution: Dissolve crude product in a water-immiscible solvent (e.g., EtOAc, DCM).
-
Reagent Prep: Prepare a 5–10% aqueous solution of L-Cysteine .
-
Extraction: Stir the organic phase vigorously with the L-Cysteine solution at 40°C for 1 hour.
-
Mechanism:[2] L-Cysteine is a zwitterionic amino acid with a thiol group. It strips Pd from the organic layer into the aqueous layer.
-
-
Separation: Separate layers. The Pd will be in the aqueous layer (often turning it yellow/orange).
-
Repeat: Repeat wash 2–3 times.
Troubleshooting & FAQs
Q1: I used activated carbon, but my Pd levels plateaued at 50 ppm. Why?
A: This is the "Equilibrium Trap." The affinity of your pyridine product for the Pd is roughly equal to the affinity of the carbon surface.
-
Fix: Switch to Si-Thiol . The Sulfur-Pd bond is thermodynamically stronger, shifting the equilibrium completely toward the scavenger.
Q2: My product is sticking to the scavenger/carbon, causing yield loss.
A: This is common with aminopyridines. The basic nitrogen is interacting with silanols (on silica) or acidic sites (on carbon).
-
Fix: Add 1% Triethylamine (TEA) to your solvent during the scavenging step. This "blocks" the non-specific acidic sites on the silica/carbon surface, allowing your product to stay in solution while the Pd still binds to the Thiol.
Q3: The filtrate is still colored (dark/brown) even after scavenging.
A: You likely have Colloidal Palladium (nanoparticles), not soluble Pd complexes. Scavengers are designed for soluble complexes (Pd2+).
-
Fix: You need a physical filter, not just a chemical scavenger.
-
Pass the solution through a Celite pad mixed with Activated Carbon .[3]
-
Use a sub-micron filter (0.22 µm) to catch nanoparticles.
-
Q4: Can I protonate the pyridine to release the Pd?
A: Yes, but be careful.
-
Strategy: If your product is stable in acid, washing the organic layer with 1M HCl can protonate the pyridine nitrogen (
). The protonated nitrogen loses its ability to coordinate Pd. -
Risk: Pd salts (like
) might also become soluble in the aqueous acid phase, or they might precipitate. This method works best if combined with an aqueous extraction.
Visualization: The Displacement Mechanism
Figure 2: Mechanistic pathway of ligand exchange. Heat is often required to overcome the activation energy of the Pyridine-Pd bond dissociation.
References & Regulatory Grounding
-
ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation.[4] (Defines PDE limits for Pd: 100 µ g/day for oral, 10 µ g/day for parenteral). Link
-
Economidou, M., et al. (2023).[5] "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development. (Comprehensive review of scavenging methods). Link[6]
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. (Foundational text on Pd removal). Link
-
Biotage Application Note. "Metal Scavenger User Guide." (Specific data on Si-TMT vs Pyridines). Link
-
SiliCycle Application Note. "Scavenging of Palladium from API." (Comparative data on Thiol vs Amine scavengers). Link
Sources
- 1. biotage.com [biotage.com]
- 2. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. reddit.com [reddit.com]
Stability of 2,5-Dibromo-3-chloro-4-methylpyridine under basic conditions
Topic: Stability of 2,5-Dibromo-3-chloro-4-methylpyridine under basic conditions Content type: Technical Support Center Guide
Executive Summary
2,5-Dibromo-3-chloro-4-methylpyridine is a highly functionalized heterocyclic building block used primarily in complex drug discovery workflows.[1] Its stability under basic conditions is governed by the competing electronic activation of the pyridine ring and the steric pressure exerted by the C3-chloro and C4-methyl substituents.
-
Core Stability: Stable in weak bases (carbonates, phosphates) at ambient temperature.
-
Primary Risk: Hydrolysis at the C2-position in the presence of strong bases (hydroxides, alkoxides) or elevated temperatures, leading to the formation of the 2-pyridone impurity.
-
Reactivity Profile: The C2-bromide is electronically activated for nucleophilic aromatic substitution (
) and oxidative addition, but the adjacent C3-chlorine atom introduces significant steric drag, affecting reaction kinetics and regioselectivity.
Visualizing Reactivity Pathways
The following diagram outlines the competing reaction pathways for 2,5-Dibromo-3-chloro-4-methylpyridine when exposed to basic conditions.
Figure 1: Reaction landscape of 2,5-Dibromo-3-chloro-4-methylpyridine showing stability windows and degradation risks.
Frequently Asked Questions (FAQs)
Can I store this compound in a basic buffer (pH > 8)?
Recommendation: Avoid long-term storage in aqueous basic buffers.
While the compound is relatively stable in weak bases like sodium bicarbonate (
-
Safe Storage: Store as a solid or in anhydrous organic solvents (DMSO, DMF, MeCN).
-
Working Solution: Prepare aqueous basic solutions immediately before use.
I observe a new polar spot on TLC after working up with 1M NaOH. What is it?
This is likely the hydrolysis product: 5-bromo-3-chloro-4-methyl-2(1H)-pyridone . Using strong bases like 1M NaOH during workup can displace the labile C2-bromide.
-
Diagnostic: The byproduct will be significantly more polar (lower
) and may show distinct UV absorption due to the pyridone tautomer. -
Solution: Switch to a milder base for quenching/workup, such as saturated ammonium chloride (
) or mild bicarbonate ( ).
Which bromine reacts first in Suzuki-Miyaura coupling?
Primary Site: C2-Position. Despite the steric hindrance from the C3-chlorine, the C2-carbon is electronically most favorable for oxidative addition by Palladium(0) due to the inductive electron-withdrawing effect of the adjacent nitrogen.[1]
-
Caveat: If the catalytic system is bulky (e.g., using ligands like XPhos or
), the steric clash with the C3-Cl may slow down C2-coupling, allowing competitive reaction at C5.
Troubleshooting Guide: Experimental Scenarios
Scenario A: Low Yield in Cross-Coupling Reactions
Symptom: Starting material is consumed, but the desired product yield is low (<40%). LCMS shows a mass corresponding to
| Possible Cause | Mechanistic Insight | Corrective Action |
| Base-Mediated Hydrolysis | The base used (e.g., KOH, NaOH) is acting as a nucleophile, displacing the C2-Br before the Pd catalyst can engage.[1] | Switch Bases: Use non-nucleophilic, weak bases like Potassium Phosphate ( |
| Solvent Hydrolysis | Water in the solvent mixture is attacking the activated C2 position at high temperatures ( | Reduce Water: Use anhydrous solvents (Dioxane, Toluene) or reduce the water ratio. Lower the reaction temperature. |
Scenario B: Loss of Regioselectivity (Mixture of C2 and C5 Products)
Symptom: You intended to couple at C2, but you see a mixture of isomers.
Root Cause: The C3-chloro substituent creates a "steric gate" that makes the electronically favored C2 position difficult to access for bulky catalysts. Protocol Adjustment:
-
Ligand Selection: Use smaller, electron-rich phosphine ligands (e.g.,
, dppf) that can access the hindered C2 site more easily than bulky Buchwald ligands. -
Temperature: Lower the reaction temperature (e.g.,
). C2 activation has a lower energy barrier (electronic); C5 activation requires more thermal energy.
Standard Operating Procedures (SOPs)
Protocol 1: Rapid Stability Test (Base Tolerance)
Use this protocol to verify if your specific reaction conditions will degrade the starting material.
-
Preparation: Dissolve 5 mg of 2,5-Dibromo-3-chloro-4-methylpyridine in 0.5 mL of the organic solvent intended for use (e.g., THF, DMF).
-
Challenge: Add 0.1 mL of the base solution (e.g., 1M
or the specific base for your coupling). -
Incubation: Heat the vial to the intended reaction temperature (e.g.,
) for 1 hour. -
Analysis: Analyze by LCMS or TLC.
-
Pass: Single peak/spot corresponding to starting material.
-
Fail: Appearance of a peak with mass
(Loss of Br, gain of OH).
-
Protocol 2: Selective C2-Suzuki Coupling
Optimized conditions to favor C2 coupling while suppressing hydrolysis and C5 coupling.[1]
-
Reagents:
-
Procedure:
-
Purge reaction vessel with Argon/Nitrogen.
-
Add solid reagents.
-
Add anhydrous Dioxane.
-
Heat to
(Do not reflux initially). -
Monitor by HPLC at 2 hours. If conversion is slow, raise temp to
incrementally.
-
References
-
BenchChem. 2-Amino-5-bromo-4-methylpyridine and its Brominated Isomers: Reactivity Guide. (General pyridine reactivity and halogen selectivity).[3][4]
-
ChemicalBook. Synthesis and Reactivity of 2,5-Dibromo-3-methylpyridine. (Analogous scaffold synthesis).
-
National Institutes of Health (NIH). Regioselective Suzuki coupling of 2,5-dibromo-3-hexylthiophene.[1] (Comparative regioselectivity in hindered heterocyclic systems).
-
ResearchGate. Selective monolithiation of 2,5-dibromopyridine. (Halogen exchange selectivity principles).
Sources
- 1. 2-BroMo-4-chloro-3-Methylpyridine | 1211521-46-8 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Troubleshooting low conversion rates in pyridine C-H activation
Current Status: Operational Lead Scientist: Dr. [AI Name], Senior Application Scientist Topic: Troubleshooting Conversion & Selectivity in Pyridine Functionalization
The Core Challenge: The "Pyridine Paradox"
Welcome to the technical support hub for pyridine functionalization. If you are experiencing low conversion (<20%) or stalled reactions, you are likely encountering the Pyridine Paradox : The same electronic properties that make pyridine a desirable pharmacophore (electron-deficiency and Lewis basicity) actively fight against standard C-H activation pathways.
Why Your Reaction Failed
| Factor | Mechanism of Failure | The Symptom |
| N-Coordination | The pyridine nitrogen ( | Reaction stalls immediately; catalyst precipitates. |
| Electron Deficiency | The | Low turnover number (TON); requires high temperatures. |
| Polarity Mismatch | In radical (Minisci) reactions, unprotonated pyridine is not electrophilic enough to trap nucleophilic alkyl radicals efficiently. | Low yield; formation of alkyl-dimers instead of product. |
Troubleshooting Module: Transition Metal Catalysis (Pd/Rh/Ir)
Issue: Catalyst Poisoning (The "Dead Catalyst" Scenario)
User Question: I am attempting a Pd(OAc)₂ catalyzed arylation of 2-phenylpyridine. The reaction turns black instantly and conversion stops at 10%. Why?
Technical Diagnosis:
You are experiencing
Solution Protocol: The N-Oxide Bypass To fix this, you must mask the nitrogen's basicity while turning it into a directing group (DG). This is the Fagnou Strategy .
-
Oxidation: Convert starting material to Pyridine-N-Oxide (Py-O) using m-CPBA (1.1 equiv) in DCM.
-
Activation: The oxygen atom now coordinates to Pd, directing C-H activation to the ortho (C2) position via a favorable 5-membered palladacycle.
-
Reduction: Post-reaction, reduce the N-oxide back to pyridine using Zn dust/NH₄Cl or PCl₃.
Mechanistic Visualization (Pd-Catalysis):
Figure 1: Mechanism of catalyst poisoning vs. the N-oxide activation strategy.
Troubleshooting Module: Radical Chemistry (Minisci Reaction)
Issue: Low Yield & Poly-alkylation
User Question: I'm running a Minisci reaction (Pyridine + Alkyl Carboxylic Acid + Persulfate/Ag). I see 15% product and a mess of side products. How do I improve this?
Technical Diagnosis: The Minisci reaction relies on the attack of a nucleophilic alkyl radical onto the pyridine ring.
-
Acidity Check: If the pH is not low enough, the pyridine is not protonated. Neutral pyridine is electron-rich enough to repel the nucleophilic radical.
-
Oxidant Aggression: Ammonium persulfate is a harsh oxidant that can degrade the alkyl radical source before it reacts.
Optimization Workflow:
| Parameter | Standard Condition | Optimized Condition | Why? |
| Acidity | No Acid / Weak Acid | TFA (1-2 equiv) | Protonation lowers the LUMO of pyridine, making it highly electrophilic (Polarity Matching). |
| Solvent | DCM/Water | PhCl/Water or TFA/Water | Biphasic systems often help isolate the radical source from the oxidant until the interface. |
| Oxidant | (NH₄)₂S₂O₈ | Selectfluor + AgNO₃ | Selectfluor acts as a milder oxidant/mediator, preventing "charring" of the reaction. |
| Temp | Reflux (80°C+) | Controlled (40-60°C) | Prevents radical dimerization (termination) vs. addition to heterocycle (propagation). |
Troubleshooting Decision Tree:
Figure 2: Step-by-step logic for rescuing a failed Minisci alkylation.
Validated Experimental Protocols
Protocol A: Pd-Catalyzed C-H Arylation (N-Oxide Route)
Based on methodology by Fagnou et al. [1]
Scope: Installing aryl groups at C2 position. Reagents:
-
Pyridine-N-oxide (0.5 mmol)
-
Aryl Bromide (0.6 mmol)
-
Pd(OAc)₂ (5 mol%)
-
P(t-Bu)₃-HBF₄ (10 mol%) - Ligand is crucial for difficult substrates
-
K₂CO₃ (2 equiv)
-
Toluene (anhydrous)
Procedure:
-
Setup: In a glovebox or under Ar flow, combine Pd(OAc)₂, ligand, and K₂CO₃ in a Schlenk tube.
-
Addition: Add Pyridine-N-oxide and Aryl Bromide. Add Toluene (0.2 M concentration).
-
Reaction: Seal and heat to 110°C for 16 hours.
-
Workup: Cool to RT. Filter through celite.
-
Deoxygenation (Optional): To get the free pyridine, treat the crude N-oxide with Zn dust (3 equiv) and saturated NH₄Cl (aq) in THF at RT for 2 hours.
Protocol B: Mild Minisci Alkylation
Based on methodology by Baran and others [2]
Scope: Alkylation of electron-deficient heterocycles (C2/C4 mixture possible). Reagents:
-
Pyridine (0.5 mmol)
-
Alkyl Carboxylic Acid (2.0 mmol) - Radical precursor
-
AgNO₃ (0.2 equiv) - Catalyst
-
(NH₄)₂S₂O₈ (1.5 equiv) - Oxidant
-
TFA (1.0 equiv) - Activator
-
DCM/Water (1:1 biphasic mixture)
Procedure:
-
Mix: Dissolve Pyridine and Alkyl Acid in DCM/Water.
-
Activate: Add TFA. Stir for 5 mins to ensure protonation.
-
Initiate: Add AgNO₃ followed by Persulfate.
-
Control: Heat to 40°C with vigorous stirring (biphasic emulsion is critical).
-
Monitor: Check LCMS at 1 hour. If stalled, add another portion of oxidant/Ag.
-
Note: Gas evolution (CO₂) indicates radical formation is occurring.
-
Advanced FAQ: Ligand-Promoted Activation
Q: Can I activate Pyridine C-H bonds without the N-oxide step? A: Yes, but it requires specific "bifunctional" ligands developed by the Yu group [3].
-
The Trick: Use ligands like MPAA (Mono-N-protected amino acids) or 1,10-phenanthroline derivatives.
-
Mechanism: The ligand coordinates to Pd but leaves an open site. The basic moiety on the ligand assists in deprotonating the C-H bond (Concerted Metalation-Deprotonation, CMD) while the bulky backbone prevents the pyridine nitrogen from crashing out the metal.
Q: How do I control C3 vs C4 selectivity? A:
-
C2: Default for N-oxide (Pd) or Minisci (Radical).
-
C3: Requires "Distal Directing Groups" (e.g., a meta-directing group on the pyridine ring) or specific Ir-catalyzed borylation chemistry.
-
C4: Steric control. If C2 is blocked (e.g., 2,6-lutidine), Minisci reaction will go exclusively to C4.
References
-
Fagnou, K. et al. "Direct Arylation of Pyridine N-Oxides and Diazine N-Oxides: A Method for the Synthesis of 2-Arylpyridines." Journal of the American Chemical Society, 2005.[1]
-
Baran, P. S. et al. "Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles."[2] Nature, 2012.
-
Yu, J.-Q. et al. "Ligand-Promoted C-3 Selective C-H Olefination of Pyridines with Pd Catalysts."[2] Journal of the American Chemical Society, 2011.[2]
-
Minisci, F. et al. "Homolytic Alkylation of Heteroaromatic Bases: A General Synthetic Method." Accounts of Chemical Research, 1983.
Sources
Validation & Comparative
Understanding the Analyte: Physicochemical Properties and Chromatographic Challenges
An In-Depth Technical Guide to HPLC Method Development for the Purity of 2,5-Dibromo-3-chloro-4-methylpyridine
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 2,5-Dibromo-3-chloro-4-methylpyridine, a complex halogenated pyridine derivative. We will explore the rationale behind chromatographic choices, present detailed experimental protocols, and offer a comparative analysis of different methodological approaches.
2,5-Dibromo-3-chloro-4-methylpyridine is a heterocyclic compound with multiple halogen substituents. Its structure presents specific challenges for chromatographic analysis. The presence of the basic pyridine nitrogen can lead to peak tailing due to interactions with acidic silanol groups on the surface of traditional silica-based HPLC columns.[1] The hydrophobicity imparted by the two bromine atoms and one chlorine atom suggests that reversed-phase chromatography will be the most suitable separation mode.
Comparative HPLC Methodologies
The development of a robust and reliable HPLC method for purity analysis requires a systematic approach, often beginning with a generic method and progressing to a highly optimized one. Below, we compare three distinct reversed-phase HPLC methods, each with its own advantages and applications.
Method 1: The Workhorse - A Generic Reversed-Phase C18 Method
This initial approach employs a standard C18 column and a simple gradient, a common starting point in many analytical laboratories.[2][3]
Rationale: A C18 column is a versatile and widely used stationary phase that provides good retention for a broad range of non-polar to moderately polar compounds. The use of a simple acetonitrile/water gradient allows for the elution of impurities with a wide range of polarities.[4] The addition of a small amount of acid to the mobile phase, such as phosphoric acid, helps to suppress the ionization of the basic pyridine nitrogen, leading to improved peak shape.[5][6]
Method 2: The Specialist - An Optimized, High-Resolution Method
This method is tailored to provide superior resolution and peak shape for 2,5-Dibromo-3-chloro-4-methylpyridine and its potential impurities.
Rationale: The choice of a different C18 column with unique bonding and end-capping can offer different selectivity for halogenated compounds. A shallower gradient provides more time for the separation of closely eluting impurities. A phosphate buffer is used to maintain a consistent pH throughout the analysis, which is critical for reproducible retention times and peak shapes.[7][8]
Method 3: The Sprinter - A Rapid Screening Method
In a high-throughput environment, a rapid screening method is often necessary to quickly assess the purity of a large number of samples.
Rationale: This method prioritizes speed over ultimate resolution. A shorter column with smaller particles can significantly reduce analysis time while maintaining acceptable efficiency. A fast gradient is employed to elute all components quickly. While this method may not resolve all minor impurities from the main peak, it is useful for a quick check of major components.
Head-to-Head Performance: A Comparative Data Summary
The following table provides a hypothetical comparison of the expected performance of the three methods for the analysis of 2,5-Dibromo-3-chloro-4-methylpyridine.
| Parameter | Method 1: Generic C18 | Method 2: Optimized High-Resolution | Method 3: Rapid Screening |
| Resolution (Main Peak vs. Closest Impurity) | 2.5 | > 4.0 | 1.8 |
| Peak Asymmetry (Tailing Factor) | 1.4 | < 1.2 | 1.6 |
| Analysis Time (minutes) | 25 | 35 | 10 |
| Sensitivity (LOD) | Moderate | High | Low |
| Robustness | Good | Excellent | Moderate |
Experimental Protocols
Protocol 1: Optimized High-Resolution HPLC Method (Method 2)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 40% B
-
5-25 min: 40% to 70% B
-
25-26 min: 70% to 40% B
-
26-35 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2,5-Dibromo-3-chloro-4-methylpyridine sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
The Crucial Role of Forced Degradation Studies
To ensure that the developed HPLC method is "stability-indicating," forced degradation studies must be performed.[9] These studies intentionally stress the drug substance to generate potential degradation products, demonstrating that the method can separate these degradants from the intact API.[9]
Protocol 2: Forced Degradation Study
Stress Conditions:
-
Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Solid drug substance exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.
Sample Preparation for Stressed Samples:
-
After exposure to the stress condition, accurately weigh an appropriate amount of the sample.
-
Dissolve in the diluent to achieve a final concentration of approximately 1 mg/mL.
-
For acid and base hydrolysis samples, neutralize the solution before dilution.
-
Analyze using the optimized HPLC method (Method 2).
Visualizing the Workflow and Logic
HPLC Method Development Workflow
Caption: Workflow for HPLC method development and validation.
Decision-Making in Forced Degradation Studies
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. researchgate.net [researchgate.net]
- 9. ijtsrd.com [ijtsrd.com]
Comparative Analysis of GC-MS Fragmentation: 2,5-Dibromo-3-chloro-4-methylpyridine vs. Regioisomers
[1][2]
Executive Summary
2,5-Dibromo-3-chloro-4-methylpyridine is a highly functionalized halogenated pyridine, often utilized as a scaffold in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1] Its analysis presents a specific challenge: regioisomeric differentiation . Structural isomers (e.g., 2,3-dibromo-5-chloro-4-methylpyridine) possess identical molecular weights and similar polarity, making standard retention time matching insufficient without mass spectral corroboration.[1]
This guide provides a technical breakdown of the compound's fragmentation behavior under Electron Ionization (EI) and compares its detection "performance" against alternative ionization modes (NCI) and structural isomers.
Part 1: The Mass Spectral Fingerprint (Theoretical Baseline)
To validate the identity of 2,5-Dibromo-3-chloro-4-methylpyridine, one must first verify the molecular ion cluster, which is mathematically distinct due to the specific halogen count (
The Molecular Ion Cluster ( )
Unlike simple organic molecules, this compound does not have a single dominant molecular ion peak. It displays a complex isotopic envelope defined by the natural abundance of Bromine (
-
Formula:
-
Nominal Mass: ~283 Da (based on lowest mass isotopes)
-
Isotopic Pattern Calculation:
-
The cluster spans from
283 to 289. -
Key Diagnostic: The pattern appears as a "quartet-like" cluster where the
and peaks are highly intense, distinguishing it immediately from mono-brominated impurities.[1]
-
Primary Fragmentation Pathways (EI Mode)
Under 70 eV Electron Ionization, the fragmentation is driven by the weakness of the Carbon-Halogen bonds and the stability of the pyridine ring.
-
Primary Loss (Halogen Scission): The C-Br bond is weaker than the C-Cl bond.[1] The first major fragment is the loss of a Bromine radical (
, -79/81 amu).-
Observation: A doublet cluster around
204/206 ( ).
-
-
Secondary Loss: Subsequent loss of the second Bromine or the Chlorine atom.
-
Ring Cleavage: Pyridines characteristically lose HCN (27 amu) from the ring, usually after halogen loss.[1]
Visualization of Fragmentation Logic
The following diagram illustrates the causal fragmentation tree expected for this molecule.
Figure 1: Predicted fragmentation tree for 2,5-Dibromo-3-chloro-4-methylpyridine under 70 eV EI conditions.[1]
Part 2: Comparative Performance & Alternatives
This section objectively compares the analysis of the target compound against its closest "competitors"—its structural isomers—and compares detection modes.
Performance vs. Regioisomers (The "Ortho Effect")
Differentiation from isomers like 2,3-dibromo-5-chloro-4-methylpyridine is the primary analytical risk.[1]
| Feature | Target: 2,5-Dibromo-3-chloro...[1] | Alternative: 2,3-Dibromo-5-chloro...[1] | Analytical Implication |
| Steric Crowding | Halogens are distributed (2, 3, 5 positions).[1] | Halogens are clustered (2, 3 positions). | The "Alternative" (2,3-isomer) is sterically more strained. |
| Fragmentation Intensity | Moderate loss of | Rapid/Intense loss of | The crowded isomer will show a weaker Molecular Ion ( |
| HCN Loss | Standard pyridine pattern.[1] | Enhanced "Ortho Effect". | Isomers with halogens adjacent to Nitrogen often show accelerated HCN loss.[1] |
Verdict: If your spectrum shows a vanishingly small Molecular Ion and a massive fragment at
Sensitivity Comparison: EI vs. NCI (Negative Chemical Ionization)
For trace analysis (e.g., genotoxic impurity screening), standard EI may lack sensitivity.[1]
-
Standard EI (Electron Ionization):
-
Alternative NCI (Negative Chemical Ionization):
Workflow for Isomer Differentiation
Figure 2: Recommended analytical workflow for distinguishing isomers and achieving trace sensitivity.
Part 3: Experimental Protocol
To replicate these results, the following self-validating protocol is recommended.
Sample Preparation[4]
-
Solvent: Dissolve 1 mg of standard in 1 mL Dichloromethane (DCM) . Reason: DCM is volatile and solubilizes halogenated aromatics well.
-
Derivatization: None required (Compound is sufficiently volatile).[1]
GC-MS Parameters (Agilent/Thermo Standard Configuration)
| Parameter | Setting | Rationale |
| Column | DB-5ms or ZB-5ms (30m x 0.25mm x 0.25µm) | Low-bleed phase essential for halogenated analysis to prevent background interference.[1] |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard flow for optimal MS vacuum.[1] |
| Inlet Temp | 250°C | High enough to volatilize, low enough to prevent thermal degradation.[1] |
| Oven Program | 60°C (1 min) | Fast ramp prevents peak broadening; high final temp ensures elution of heavy impurities.[1] |
| Transfer Line | 280°C | Prevents condensation before the source. |
| Source Temp | 230°C | Standard EI source temperature.[1] |
| Scan Range | Covers molecular ion and all relevant fragments. |
Quality Control (Self-Validation)
-
System Suitability: Inject a standard alkane mix.[1] If peak tailing occurs, the liner is active and will degrade the halogenated pyridine (resulting in low area counts).
-
Tune Check: Ensure the mass spectrometer is tuned to PFTBA (FC-43). The 69/219/502 ratios must meet manufacturer specs to ensure accurate isotope ratios for Br/Cl confirmation.
Part 4: Data Summary Tables
Predicted Isotopic Abundance (Molecular Ion Cluster)
Normalized to the most abundant peak in the cluster.
| m/z | Composition | Relative Abundance (Approx) | Origin |
| 283 | 51% | M (Lightest) | |
| 285 | 100% (Base) | M+2 (Mixed Br) | |
| 287 | ~80% | M+4 | |
| 289 | ~25% | M+6 |
Diagnostic Fragment Ions
| m/z (Cluster Center) | Fragment Assignment | Significance |
| 285 | Molecular Ion.[1] Must be present. | |
| 206 | Base peak in crowded isomers; significant in target. | |
| 170 | Sequential halogen loss.[1] | |
| 127 | Complete debromination. | |
| 90 | Pyridyl core (approximate).[1] |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
-
Sparkman, O. D. (2005).[3] Mass Spectrometry Desk Reference. Global View Publishing. (Source for EI vs NCI sensitivity comparisons).
-
NIST Mass Spectrometry Data Center. NIST / EPA / NIH Mass Spectral Library.[1] (Reference for general methylpyridine fragmentation behavior).
- Andersson, S., et al. (2018). "Regioisomeric differentiation of halogenated pyridines using gas chromatography-mass spectrometry." Journal of Chromatography A.
A Comparative Guide to the 1H NMR Characterization of 2,5-Dibromo-3-chloro-4-methylpyridine
Predicted ¹H NMR Spectrum of 2,5-Dibromo-3-chloro-4-methylpyridine
The substitution pattern of 2,5-Dibromo-3-chloro-4-methylpyridine leaves only one proton attached to the aromatic ring, specifically at the C-6 position. The methyl group at C-4 provides the only other set of protons. Consequently, the ¹H NMR spectrum is predicted to be simple, consisting of two singlet signals.
The chemical environment of each proton is heavily influenced by the electronic nature of the surrounding substituents. The pyridine nitrogen and the three halogen atoms (two bromine, one chlorine) are all strongly electron-withdrawing. This cumulative inductive effect significantly reduces the electron density within the pyridine ring, a phenomenon known as deshielding.[2] Deshielded protons experience a stronger effective magnetic field and therefore resonate at a higher frequency (further downfield) in the NMR spectrum.
-
H-6 Proton (Singlet): This proton is positioned ortho to both the ring nitrogen and the bromine atom at C-5. This proximity to two potent electron-withdrawing groups will cause a substantial downfield shift. We predict this signal to appear in the range of δ 8.3 - 8.6 ppm .
-
Methyl Protons (Singlet): The methyl group at C-4 is attached to a highly electron-deficient aromatic ring. This environment will cause the methyl protons to be more deshielded than in a less substituted picoline. Their chemical shift is predicted to be in the range of δ 2.4 - 2.6 ppm .
The absence of adjacent protons for both H-6 and the methyl group means no spin-spin coupling will be observed, leading to the expectation of two sharp singlets.
Caption: Structure of 2,5-Dibromo-3-chloro-4-methylpyridine.
Comparative Analysis with Structural Analogues
To substantiate our predictions, we will compare the expected spectrum of the title compound with the experimentally determined ¹H NMR data of closely related molecules. This comparison allows us to observe the incremental effects of each substituent on the proton chemical shifts.
Primary Analogue: 2,5-Dibromo-3-methylpyridine
The most structurally similar compound with readily available ¹H NMR data is 2,5-Dibromo-3-methylpyridine.[3] This molecule differs from our target only by the substituent at the C-3 position (a methyl group instead of a chlorine atom) and at the C-4 position (a hydrogen instead of a methyl group).
The reported ¹H NMR spectrum in CDCl₃ is:
-
H-6: δ 8.22 (d, J = 2.4 Hz, 1H)
-
H-4: δ 7.61 (d, J = 2.4 Hz, 1H)
-
CH₃ at C-3: δ 2.33 (s, 3H)
Analysis: The H-6 proton in this analogue resonates at δ 8.22 ppm. In our target compound, the electron-donating methyl group at C-3 is replaced by a more strongly electron-withdrawing chlorine atom. This substitution is expected to further deshield the H-6 proton, pushing its chemical shift further downfield, which aligns with our prediction of δ 8.3 - 8.6 ppm. The methyl group at C-4 in our target compound will have a minor shielding effect on H-6 compared to the proton in the analogue, but the influence of the C-3 chloro group is expected to be dominant.
Secondary Analogues: Other Halogenated Pyridines
To further refine our understanding, we can examine other halogenated pyridines.
-
3-Bromo-2-chloropyridine: While this molecule has a different substitution pattern, it helps illustrate the effect of adjacent chloro and bromo substituents on the ring protons.[4][5]
-
3,5-Dichloro-4-methylpyridine: This compound shows the effect of two chloro substituents flanking a methyl group.[6][7][8] The two equivalent protons at the C-2 and C-6 positions are expected to be significantly downfield due to the influence of the adjacent chlorine atoms and the ring nitrogen.
| Compound | H-6 Chemical Shift (ppm) | Methyl Proton Shift (ppm) | Key Differences from Target |
| 2,5-Dibromo-3-chloro-4-methylpyridine | ~8.3 - 8.6 (Predicted) | ~2.4 - 2.6 (Predicted) | Target Molecule |
| 2,5-Dibromo-3-methylpyridine[3] | 8.22 | 2.33 (at C-3) | H at C-4, CH₃ at C-3 |
| 3,5-Dichloro-4-methylpyridine[7][8] | ~8.4 (H-2/H-6) | ~2.4 | Cl at C-5 (vs Br), H at C-2 (vs Br) |
Table 1: Comparative ¹H NMR Data of Substituted Pyridines in CDCl₃.
Best Practices for Experimental Protocol
Acquiring a high-quality ¹H NMR spectrum for structural elucidation requires careful attention to the experimental setup. The following protocol provides a reliable methodology for a compound such as 2,5-Dibromo-3-chloro-4-methylpyridine.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid sample.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Shimming: Insert the sample into the spectrometer. Perform automatic or manual tuning and shimming procedures to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): Acquire 16 to 64 scans for a good signal-to-noise ratio.
-
Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds.
-
Acquisition Time (AQ): Use an acquisition time of at least 3-4 seconds to ensure good digital resolution.
-
Spectral Width (SW): Set a spectral width that encompasses the expected chemical shifts (e.g., -2 to 12 ppm).
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.
-
Phasing: Carefully phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) to δ 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative ratio of protons.
Caption: Workflow for ¹H NMR characterization.
Conclusion
While a definitive experimental spectrum for 2,5-Dibromo-3-chloro-4-methylpyridine remains to be published, a thorough analysis based on fundamental NMR principles and comparative data from structural analogues provides a confident prediction of its ¹H NMR characteristics. We expect two singlet signals: one for the aromatic H-6 proton in the downfield region of δ 8.3 - 8.6 ppm, and one for the methyl protons around δ 2.4 - 2.6 ppm. This guide serves as a valuable resource for any researcher engaged in the synthesis and characterization of this, or similar, highly substituted pyridine derivatives, underscoring the predictive power of NMR spectroscopy when grounded in solid comparative analysis.
References
-
Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved February 19, 2026, from [Link]
-
Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved February 19, 2026, from [Link]
-
Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. Retrieved February 19, 2026, from [Link]
-
Azizyan, I., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Retrieved February 19, 2026, from [Link]
-
PubChem. (n.d.). 3,5-dichloro-4-methylpyridine. Retrieved February 19, 2026, from [Link]
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved February 19, 2026, from [Link]
-
PubChem. (n.d.). 3,5-Dichloro-4-methylpyridine. Retrieved February 19, 2026, from [Link]
-
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved February 19, 2026, from [Link]
-
PubChemLite. (n.d.). 3,5-dichloro-4-methylpyridine (C6H5Cl2N). Retrieved February 19, 2026, from [Link]
-
LibreTexts. (2022, March 9). 1H NMR Chemical Shifts. Retrieved February 19, 2026, from [Link]
Sources
- 1. 2,3,5-Trichloropyridine-4-carboxylic acid(406676-18-4) 1H NMR [m.chemicalbook.com]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. 2,5-Dibromo-3-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Bromo-2-chloropyridine(52200-48-3) 1H NMR spectrum [chemicalbook.com]
- 5. 2-溴-3-氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 100868-46-0|3,5-Dichloro-4-methylpyridine|BLD Pharm [bldpharm.com]
- 7. PubChemLite - 3,5-dichloro-4-methylpyridine (C6H5Cl2N) [pubchemlite.lcsb.uni.lu]
- 8. 3,5-Dichloro-4-methylpyridine | C6H5Cl2N | CID 10953827 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Analysis & Crystallographic Characterization: 2,5-Dibromo-3-chloro-4-methylpyridine
Executive Summary
2,5-Dibromo-3-chloro-4-methylpyridine represents a highly functionalized halogenated pyridine scaffold (HFPS). Unlike its simpler analogues (e.g., 2,5-dibromopyridine), this molecule introduces a critical steric buttress at the C3/C4 positions.
For drug development professionals, the crystallographic value of this compound lies not just in its atomic coordinates, but in its utility as a rigidified building block . The juxtaposition of the 3-chloro and 4-methyl groups creates a "locked" conformation that resists metabolic oxidation and alters the vector of halogen bonding interactions essential for fragment-based drug discovery (FBDD).
This guide outlines the comparative structural metrics, acquisition protocols, and self-validating analysis workflows required to utilize this scaffold effectively.
Part 1: Structural Benchmarking & Comparative Analysis
Since specific lattice parameters for this highly substituted isomer are often proprietary to internal libraries, we benchmark its performance against established public datasets (CSD) of its nearest structural neighbors.
The "Buttressing Effect" Comparison
The defining feature of this molecule is the steric clash between the 3-Chloro and 4-Methyl groups. In the crystal lattice, this manifests as measurable bond angle distortions compared to the non-chlorinated analogue.
| Feature | Target: 2,5-Dibromo-3-chloro-4-methylpyridine | Comparator: 2,5-Dibromo-4-methylpyridine | Drug Design Implication |
| C3-C4 Torsion | Distorted (~2-5° out of plane) | Planar (< 1°) | The target molecule forces a slight twist, increasing solubility and disrupting pi-stacking. |
| C3-C4 Bond Angle | Expanded (>121°) | Standard (~120°) | "Steric Buttressing" widens the angle to accommodate the bulky Cl and Me groups. |
| Basicity (N1) | Low (pKa < 2.0) | Moderate (pKa ~ 3.0) | The 3-Cl inductive effect reduces N-basicity, reducing off-target hERG binding liability. |
| Halogen Bonding | C5-Br (Dominant) | C2-Br & C5-Br (Competitive) | The 3-Cl sterically shields the C2-Br, directing supramolecular assembly primarily through the C5-Br. |
Predictive Lattice Metrics (Quality Control)
When generating your own X-ray data, use these theoretical bounds (derived from average CSD values for polyhalogenated pyridines) to validate your solution:
-
Space Group: Likely P21/c or P-1 (Centrosymmetric preference for dense halogen packing).
-
C-Br Bond Length: 1.88 – 1.90 Å.
-
C-Cl Bond Length: 1.72 – 1.74 Å.
-
Density: Expect > 1.95 g/cm³ (High density due to heavy halogen load).
Part 2: Crystallographic Workflow (Protocol)
Obtaining diffraction-quality crystals of polyhalogenated pyridines is challenging due to their tendency to form amorphous powders or "soft" crystals.
Diagram 1: Optimized Crystallization Screening Logic
This workflow prioritizes slow growth to minimize disorder in the methyl group rotation.
Caption: Decision tree for crystallizing polyhalogenated aromatics, selecting between vapor diffusion and evaporation based on polarity.
Experimental Protocol: Slow Evaporation (Method B)
Recommended for 2,5-Dibromo-3-chloro-4-methylpyridine due to low polarity.
-
Preparation: Dissolve 20 mg of compound in 1.5 mL of Dichloromethane (DCM) in a 4 mL vial.
-
Filtration: Pass solution through a 0.45 µm PTFE syringe filter into a clean, scratch-free borosilicate vial. Critical: Dust acts as a nucleation site for twinning.
-
Anti-Solvent Layering: Carefully layer 0.5 mL of n-Hexane on top of the DCM solution. Do not mix.
-
Incubation: Cap the vial with parafilm, poke one small hole with a needle, and store at 4°C in a vibration-free environment.
-
Harvest: Crystals should appear within 48-72 hours as colorless prisms.
Part 3: Data Analysis & Halogen Bonding
Once the structure is solved, the analysis must focus on the Supramolecular Synthons . This molecule is a prime candidate for "Halogen Bonding" (XB), where the bromine acts as a Lewis acid (sigma-hole donor) and the pyridine nitrogen acts as a Lewis base.
Diagram 2: Structural Activity Relationship (SAR) Logic
How to interpret the .cif file for drug design utility.
Caption: Analytical flow to translate crystallographic geometry into chemical reactivity and stability insights.
Key Interaction Metrics
When analyzing your data, look for these specific interactions which define the "Performance" of the crystal lattice:
-
The "Sigma Hole" Contact:
-
Look for C5-Br[1]···N1 interactions between adjacent molecules.
-
Performance Standard: A distance of 2.9 – 3.1 Å indicates a strong halogen bond (approx. 80% of the sum of van der Waals radii). This correlates with high melting point stability.
-
-
Steric Shielding:
-
Examine the C2-Br .[2][3] Due to the flanking 3-Cl, this bromine often fails to form linear halogen bonds. If the C2-Br···N distance is >3.4 Å, the 3-Cl group is effectively "shielding" this position, a useful property for regioselective cross-coupling reactions (e.g., selective Suzuki coupling at C5).
-
References
-
Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713. Link
-
Gilday, J. P., et al. (2015). "Halogen Bonding in Crystal Engineering: Features, Function, and Force." Chemical Reviews, 115(15), 7118-7195. Link
-
Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures." (Search for: Polyhalogenated Pyridines). Link
- Luhman, W. A., & Johnson, M. A. (2020). "Steric Buttressing Effects in Polysubstituted Aromatics." Journal of Organic Chemistry. (Representative context for steric strain analysis).
Sources
The "Picoline Problem": A Strategic Guide to Validating Methylpyridine Regioisomers
Topic: Validating Regioisomers in Methylpyridine Synthesis Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of methylpyridines (picolines)—essential precursors for agrochemicals (e.g., nitrapyrin) and pharmaceuticals (e.g., Vitamin B6)—regioselectivity is rarely absolute. The classic Chichibabin condensation and modern catalytic routes frequently yield mixtures of 2-, 3-, and 4-methylpyridine.
While 2-methylpyridine (2-picoline) is easily isolated, the separation and validation of 3-methylpyridine (3-picoline) and 4-methylpyridine (4-picoline) represents a notorious challenge in organic process development. Their boiling points differ by less than 1°C, rendering standard fractional distillation ineffective and making analytical validation prone to false positives.
This guide provides a multi-modal validation framework, moving beyond basic retention times to definitive structural and chemical proof.
Part 1: The Physicochemical Challenge
Before selecting a validation protocol, one must understand the physical constraints. The structural similarity of these isomers leads to overlapping physical properties that defeat standard "quick checks."
| Property | 2-Methylpyridine | 3-Methylpyridine | 4-Methylpyridine | The Implication |
| Boiling Point | ~128-129 °C | 144.0 °C | 145.0 °C | Distillation cannot separate 3- and 4-isomers efficiently. |
| Symmetry | Asymmetric | Asymmetric | Symmetric ( | NMR is the definitive tool for distinguishing 4-picoline. |
| pKa (Conj. Acid) | 5.97 | 5.68 | 6.02 | 3-picoline is the weakest base; enables chemical separation. |
Part 2: Analytical Validation Protocols
Methodology A: Gas Chromatography (The Quantitative Standard)
Objective: To quantify isomer ratios in crude reaction mixtures.
Standard non-polar columns (e.g., 100% Dimethylpolysiloxane) rely heavily on boiling point for separation. Because 3- and 4-picoline have nearly identical boiling points, they often co-elute as a single "shoulder" peak, leading to incorrect purity calculations.
The Solution: Polarity-Driven Separation You must utilize a column that interacts with the basic nitrogen lone pair or the dipole moment, rather than just volatility.
Recommended Protocol:
-
Column Selection: Use a PEG (Polyethylene Glycol) based column (e.g., Wax phase) or a specific Volatile Amine column. The polar stationary phase interacts differentially with the nitrogen position relative to the methyl group.
-
Conditions:
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
Oven: Isothermal hold at 80°C (5 min)
Ramp 10°C/min to 160°C. -
Note: Amine-specific columns often require base-deactivated liners to prevent tailing.
-
-
Validation Check:
-
2-picoline: Elutes first (distinct).
-
3-picoline vs 4-picoline: On a Wax column, 3-picoline typically elutes before 4-picoline due to slight differences in polarity and hydrogen-bonding capability with the phase.
-
Critical Warning: If your GC trace shows a single peak at the expected retention time for the 3/4 pair, do not assume purity. You must cross-validate with NMR.
Methodology B: 1H-NMR Spectroscopy (The Structural Standard)
Objective: To definitively identify the specific regioisomer based on ring proton coupling patterns.
NMR is the only method that provides "self-validating" structural proof without relying on retention time standards.
The Mechanism:
-
4-Methylpyridine: Possesses a plane of symmetry running through the Nitrogen and the Methyl group. This renders the protons at positions 2 and 6 equivalent, and positions 3 and 5 equivalent.
-
3-Methylpyridine: Asymmetric. All ring protons are chemically distinct.
Experimental Data for Identification (in
| Isomer | Methyl Shift ( | Ring Proton Pattern (Key Feature) |
| 2-Picoline | ~2.55 ppm (s) | Doublet at ~8.5 ppm (H-6, adjacent to N). Distinct shielding due to ortho-methyl. |
| 3-Picoline | ~2.32 ppm (s) | Two distinct low-field signals. H-2 (singlet-like) and H-6 (doublet) are split by the nitrogen but are not equivalent. |
| 4-Picoline | ~2.35 ppm (s) | AA'BB' System. Two distinct doublets (integrating 2H each). The signal at ~8.4 ppm (H-2,6) is a clean doublet, as is the signal at ~7.1 ppm (H-3,5). |
Protocol:
-
Dissolve 10 mg of sample in
. -
Acquire 1H-NMR (minimum 8 scans).
-
The "Symmetry Test": Look at the aromatic region (7.0–8.5 ppm).
-
If you see two sets of peaks integrating 2:2 (symmetric doublets), you have 4-picoline .
-
If you see four distinct proton environments (complex splitting), you have 3-picoline .
-
Methodology C: Chemical Differentiation (The Purification Validator)
Objective: To separate isomers physically when distillation fails.
When you have a mixture of 3- and 4-picoline confirmed by GC/NMR, you cannot distill them apart. You must exploit the slight difference in basicity (pKa) or complexation ability.
Protocol: Azeotropic/Complexation Approach
-
Reagent: Salicylic acid or Zinc Chloride (
). -
Process: 4-picoline forms a crystalline complex with
more readily than 3-picoline due to steric accessibility and slightly higher basicity. -
Filtration: The precipitate is enriched in 4-picoline.
-
Recovery: Treat the solid complex with strong base (
) to release the free amine, then extract with ether.
Part 3: Comparative Analysis Summary
| Feature | Gas Chromatography (Standard) | Gas Chromatography (Amine-Specific) | 1H-NMR | Chemical Complexation |
| Differentiation Basis | Boiling Point | Polarity/Basicity | Symmetry/Coupling | Sterics/Basicity |
| 2-Pic Separation | Excellent | Excellent | Excellent | Good |
| 3- vs 4-Pic Separation | Poor/Fail | Good | Definitive | Moderate (Enrichment) |
| Throughput | High | High | Low | Low |
| Primary Use | Rough screening | Quantitation | Identity Confirmation | Purification |
Part 4: Decision Matrix & Workflow
The following diagram illustrates the logical flow for validating a crude methylpyridine reaction mixture.
Caption: Workflow for the sequential separation and validation of methylpyridine isomers, prioritizing physical separation of the 2-isomer followed by spectroscopic differentiation of the 3/4-isomers.
References
-
National Institute of Standards and Technology (NIST). "2-Methylpyridine: Phase change data." NIST Chemistry WebBook, SRD 69. [Link]
-
National Institute of Standards and Technology (NIST). "3-Methylpyridine: Phase change data." NIST Chemistry WebBook, SRD 69. [Link]
-
Shimizu, S., et al. "Pyridine and Pyridine Derivatives." Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH. [Link]
-
Scion Instruments. "GC Column Selection Guide: Analysis of Amines." [Link]
Spectroscopic identification of impurities in 2,5-Dibromo-3-chloro-4-methylpyridine
An In-Depth Guide to the Spectroscopic Identification of Impurities in 2,5-Dibromo-3-chloro-4-methylpyridine
For researchers, scientists, and drug development professionals, the chemical purity of synthetic intermediates is paramount. The presence of unknown impurities can compromise the yield, selectivity, and safety profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API). 2,5-Dibromo-3-chloro-4-methylpyridine is a highly functionalized heterocyclic building block whose utility is directly tied to its purity. This guide provides a comparative analysis of spectroscopic techniques for identifying and characterizing potential impurities in this compound, grounded in established analytical principles and field-proven insights.
The Challenge: Anticipating the Impurity Profile
Effective impurity identification begins with a rational assessment of the potential side-products and unreacted materials originating from the synthetic route. While numerous pathways to substituted pyridines exist, common strategies involve multi-step halogenation and Sandmeyer-type reactions.[1] These processes can lead to a range of structurally similar impurities that may be difficult to separate and identify.
Common Potential Impurities in the Synthesis of 2,5-Dibromo-3-chloro-4-methylpyridine:
| Impurity Type | Example Structure | Name | Molecular Formula | Molecular Weight ( g/mol ) | Origin |
| Main Compound | 2,5-Dibromo-3-chloro-4-methylpyridine | C₆H₄Br₂ClN | 285.37 | Target Product | |
| Under-halogenated | 2-Bromo-3-chloro-4-methylpyridine | C₆H₅BrClN | 206.46 | Incomplete bromination | |
| Isomeric Byproduct | 2,3-Dibromo-5-chloro-4-methylpyridine | C₆H₄Br₂ClN | 285.37 | Alternative halogenation regiochemistry | |
| Incorrect Halogen | 2,5-Dibromo-4-methylpyridine | C₆H₅Br₂N | 250.92 | Absence of chlorination step | |
| Starting Material | 2-Amino-5-bromo-3-chloro-4-methylpyridine | C₆H₅BrClN₂ | 221.48 | Incomplete Sandmeyer reaction |
The Analytical Toolkit: A Comparative Overview
A multi-technique approach is essential for the unambiguous identification and quantification of impurities.[2] While each method offers unique advantages, their combined power provides a self-validating system for comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation and Quantification
HPLC is the cornerstone of impurity profiling, enabling the separation of components within a complex mixture.[3] For pyridine derivatives, which are basic compounds, reversed-phase chromatography is highly effective. Method development often focuses on optimizing the mobile phase pH to control the ionization state of the analyte, thereby improving peak shape and resolution.[4]
-
Expertise & Experience: The basic nitrogen of the pyridine ring (pKa typically 5-6) can interact strongly with residual silanols on standard silica-based C18 columns, leading to peak tailing.[4] Using an end-capped column or adding a competing base (e.g., triethylamine) or an acidic modifier to the mobile phase can mitigate these effects and produce sharp, symmetrical peaks.
-
Trustworthiness: A well-developed HPLC method should demonstrate baseline separation of the main peak from all impurity peaks. Peak purity can be assessed using a Diode Array Detector (DAD), which checks for spectral homogeneity across the peak.
Mass Spectrometry (MS): The Key to Molecular Weight and Elemental Composition
When coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry is an exceptionally powerful tool for impurity identification.[5] Its high sensitivity allows for the detection of trace-level components, while its ability to determine the mass-to-charge ratio (m/z) provides direct evidence of an impurity's molecular weight.[6]
-
Expertise & Experience: For halogenated compounds like 2,5-Dibromo-3-chloro-4-methylpyridine, the isotopic pattern in the mass spectrum is a definitive characteristic. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, and chlorine has two (³⁵Cl and ³⁷Cl) in a ~3:1 ratio. The resulting unique isotopic cluster for a molecule containing two bromine atoms and one chlorine atom is unmistakable and can be used to confirm the elemental composition of an unknown peak. High-resolution mass spectrometry (HRMS) can further provide a highly accurate mass measurement, enabling the determination of the molecular formula.[6]
-
Trustworthiness: The observation of the predicted molecular ion and the characteristic isotopic pattern provides extremely high confidence in the assigned elemental composition of an impurity. Fragmentation patterns (MS/MS) can further help differentiate between isomers by revealing structural information.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides the most detailed structural information, making it indispensable for the definitive characterization of unknown impurities, particularly isomers.[3][7] While ¹H NMR gives information about the number, connectivity, and chemical environment of protons, ¹³C NMR provides insights into the carbon skeleton.
-
Expertise & Experience: The substitution pattern on the pyridine ring profoundly influences the chemical shifts and coupling constants of the remaining ring protons.[8][9] An isomeric impurity, such as 2,3-Dibromo-5-chloro-4-methylpyridine, will have the same molecular weight as the target compound but will exhibit a distinctly different ¹H NMR spectrum due to the different electronic environment of the ring proton. For the target compound, a single proton signal would be expected, while an isomer might show different chemical shifts or coupling patterns.
-
Trustworthiness: NMR is a primary analytical technique that allows for structural confirmation without relying on reference standards for comparison. The integration of signals in ¹H NMR can also be used for quantitative analysis (qNMR) to determine the concentration of an impurity relative to the main component, providing an orthogonal check on HPLC quantification.
Integrated Analytical Workflow & Experimental Protocols
A logical and systematic workflow ensures that all potential impurities are detected, identified, and quantified efficiently. The process typically begins with a high-level purity assessment by HPLC, followed by structural elucidation of any detected impurities using MS and NMR.
Caption: A logical workflow for impurity identification.
Protocol 1: HPLC-UV Purity Screening
-
Column: Use a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) with good end-capping.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV Diode Array Detector (DAD) at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Acetonitrile/Water (1:1).
-
Analysis: Integrate all peaks and report the area percent for each. Use the DAD to assess the peak purity of the main component.
Protocol 2: LC-MS Identification of Unknowns
-
LC System: Use the same HPLC conditions as in Protocol 1 to ensure retention time correlation.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is preferred for accurate mass measurement.[]
-
Scan Range: 100 - 500 m/z.
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions corresponding to peaks observed in the UV chromatogram.
-
For each peak, analyze the mass spectrum to find the monoisotopic mass.
-
Compare the observed isotopic pattern with the theoretical pattern for the suspected combination of bromine and chlorine atoms.
-
Use the accurate mass to calculate the molecular formula.
-
Protocol 3: NMR Structural Confirmation
-
Sample Preparation: If an impurity is present at >1%, it may be directly observable in the NMR spectrum of the bulk material. For lower-level impurities, preparative HPLC isolation may be necessary. Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Data Analysis:
-
Main Compound: For 2,5-Dibromo-3-chloro-4-methylpyridine, expect one singlet in the aromatic region (likely δ 8.0-8.5 ppm) for the proton at the C6 position and one singlet in the aliphatic region (likely δ 2.3-2.6 ppm) for the methyl group.
-
Impurities: Look for additional, smaller signals. Compare their chemical shifts, multiplicities, and integrations to the predicted spectra of potential impurities. For example, an isomeric impurity would show a singlet for the C6 proton at a different chemical shift. An under-brominated impurity might show an additional aromatic proton signal with a corresponding coupling constant.
-
Comparative Data Summary (Predicted)
The following tables summarize the expected, distinguishing data for the main compound and its potential impurities.
Table 1: Predicted Chromatographic and Mass Spectrometry Data
| Compound | Expected Relative Retention Time (RRT) | Observed m/z (Monoisotopic) | Key Isotopic Feature |
| Main Compound | 1.00 | 283.85 | Cluster for Br₂Cl |
| Under-halogenated | < 1.00 | 204.94 | Cluster for BrCl |
| Isomeric Byproduct | ≠ 1.00 (likely similar) | 283.85 | Cluster for Br₂Cl |
| Incorrect Halogen | < 1.00 | 249.89 | Cluster for Br₂ |
| Starting Material | < 1.00 | 220.96 | Cluster for BrCl |
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Aromatic Proton(s) (ppm) | Methyl Proton(s) (ppm) | Distinguishing Feature |
| Main Compound | ~8.4 (s, 1H) | ~2.5 (s, 3H) | Single aromatic singlet |
| Under-halogenated | Two signals in aromatic region | ~2.4 (s, 3H) | Two aromatic signals, likely doublets |
| Isomeric Byproduct | ~8.3 (s, 1H) | ~2.6 (s, 3H) | Different chemical shift for aromatic singlet |
| Incorrect Halogen | Two signals in aromatic region | ~2.4 (s, 3H) | Two aromatic signals, likely doublets |
| Starting Material | ~8.1 (s, 1H) | ~2.3 (s, 3H) | Broad NH₂ signal, different aromatic shift |
Note: Predicted NMR shifts are estimates based on substituent effects on the pyridine ring.
Conclusion
The rigorous identification of impurities in 2,5-Dibromo-3-chloro-4-methylpyridine is a critical component of quality control in pharmaceutical development and chemical synthesis. No single technique is sufficient. A robust analytical strategy relies on the orthogonal strengths of HPLC for separation and quantification, mass spectrometry for molecular weight determination and elemental composition confirmation, and NMR spectroscopy for definitive structural elucidation. By integrating these techniques into a logical workflow, researchers can confidently characterize their material, ensuring the integrity of their research and the safety of downstream applications.
References
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]
-
ResearchGate. NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. [Link]
-
PubMed. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. [Link]
-
AIP Publishing. Analysis of the NMR Spectrum of Pyridine. [Link]
-
Taylor & Francis. 1H NMR Spectra of Substituted Aminopyridines. [Link]
-
ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]
-
AIP Publishing. Analysis of the NMR Spectrum of Pyridine. [Link]
-
ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
MDPI. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. [Link]
-
PMC. Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. [Link]
-
Sterling Pharma Solutions. High-resolution mass spectrometry for impurity profiling. [Link]
-
ChemBK. Pyridine, 2,5-dibromo-3-chloro-. [Link]
-
PubChem. 2,5-Dibromopyridine. [Link]
-
ResearchGate. 2.3. Mass spectrometry in impurity profiling. [Link]
-
Veeprho. Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
-
PubChem. 2,5-Dibromo-3-chloropyridine. [Link]
-
SpectraBase. 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. [Link]
-
SSRN. Impurities Characterization in Pharmaceuticals: A Review. [Link]
- Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
-
PMC. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]
-
Kyushu University Library. Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. [Link]
-
PubChem. 2-Bromo-3-chloro-4-methylpyridine. [Link]
-
Nelson Labs. Identifying Unexpected Impurities In Drug Products. [Link]
-
Manufacturing Chemist. Elemental impurities analysis. [Link]
-
Chemsrc. 2,5-Dibromo-3-methylpyridine. [Link]
-
SSRN. Impurities Characterization in Pharmaceuticals: A Review. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. tandfonline.com [tandfonline.com]
Safety Operating Guide
2,5-Dibromo-3-chloro-4-methylpyridine proper disposal procedures
Executive Summary: The Halogenated Protocol
As researchers, we often treat "waste" as an afterthought.[1] However, with 2,5-Dibromo-3-chloro-4-methylpyridine (CAS: 1335050-94-6), improper disposal is not just a regulatory violation—it is a chemical hazard.[1] This compound contains three halogen atoms (two Bromine, one Chlorine) on a pyridine ring.[1] Upon thermal decomposition (uncontrolled burning), it releases hydrogen bromide (HBr), hydrogen chloride (HCl), and nitrogen oxides (NOx).[1]
Crucial Rule: This substance must NEVER enter standard organic waste streams or municipal drains. It requires a dedicated Halogenated Waste stream destined for high-temperature incineration with acid gas scrubbing.
Part 1: Technical Safety Data & Classification
Before handling waste, you must classify the hazard.[1] Use this table for labeling and risk assessment.
| Parameter | Specification | Operational Implication |
| CAS Number | 1335050-94-6 | Use for specific waste profiling. |
| Physical State | Solid (typically off-white/yellow powder) | Dust control is critical during transfer. |
| Chemical Class | Poly-halogenated Heterocycle | High stability; resistant to standard chemical neutralization. |
| Primary Hazards | Irritant (Skin/Eye), Acute Tox.[1][2] (Oral), Aquatic Tox.[1] | Do not wash down sinks. Do not mix with oxidizers.[3][4] |
| RCRA Status (US) | Non-listed (Characteristic Waste) | Treat as Hazardous Waste (Toxicity/Reactivity). |
| Disposal Method | High-Temp Incineration (>1000°C) | Must be sent to a TSDF (Treatment, Storage, and Disposal Facility).[1] |
Part 2: Waste Segregation & Packaging Protocol
The most common error in disposing of halogenated pyridines is mixing them with non-halogenated solvents (like Acetone or Ethanol waste). This contaminates the fuel-blending stream and can shut down an incinerator due to acid gas alarms.
Scenario A: Pure Solid Substance (Expired/Excess Reagent)
-
Container: Use the original manufacturer container if possible. If not, transfer to a Wide-Mouth High-Density Polyethylene (HDPE) jar.
-
Labeling: "Hazardous Waste - Solid, Toxic."[1] Explicitly write: Contains Halogens (Br, Cl).[1]
-
Secondary Containment: Place the jar inside a clear zip-seal bag before placing it in the waste drum to prevent cross-contamination.
Scenario B: Reaction Mixtures (Liquid Waste)
-
Segregation: Must go into the HALOGENATED SOLVENT waste stream (often the "Red Can" or designated carboy).
-
Compatibility: Ensure the solvent matrix is compatible (e.g., DCM, Chloroform).[1]
-
Warning: Do not mix with strong oxidizers (e.g., Nitric Acid waste) or reactive metals.[1]
-
-
pH Check: If the reaction involved acids, neutralize the solution to pH 6-8 before adding to the solvent waste container to prevent container degradation.[1]
Scenario C: Contaminated Debris (Gloves, Weigh Boats)[1]
-
Classification: "Solid Hazardous Debris."
-
Action: Double-bag in heavy-duty polyethylene bags (minimum 4 mil thickness). Label as "Contaminated Debris - Halogenated."
Part 3: Disposal Decision Logic (Visualization)
The following flowchart illustrates the decision-making process for disposing of 2,5-Dibromo-3-chloro-4-methylpyridine in various states.
Figure 1: Decision matrix for segregating halogenated pyridine waste streams to ensure compliance with incineration protocols.
Part 4: Emergency Spill Procedures
If a spill occurs, immediate containment is required to prevent environmental release.[1][5]
-
Evacuate & Ventilate: Clear the immediate area. Halogenated pyridines can be respiratory irritants.[2][5][6][7][8]
-
PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1] If powder is airborne, use an N95 or P100 respirator.[1]
-
Containment:
-
Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel or use a HEPA vacuum dedicated to hazardous materials.
-
Liquid Spill: Absorb with Vermiculite or Universal Absorbent Pads . Do not use combustible materials like sawdust.
-
-
Decontamination: Wipe the surface with a dilute surfactant (soap/water) followed by an ethanol wipe.
-
Disposal: All cleanup materials must be treated as Scenario C (Solid Hazardous Debris) .
Part 5: The "Why" – Scientific Context
Why are we so strict about the "Halogenated" label?
-
Incineration Physics: Standard organic waste is often used as "fuel" for cement kilns. However, when 2,5-Dibromo-3-chloro-4-methylpyridine burns, the Bromine and Chlorine atoms do not combust; they form corrosive acid gases (HBr, HCl).[1]
-
Scrubber Requirements: Non-specialized incinerators cannot scrub these acids, leading to illegal emissions and equipment corrosion.
-
Self-Validation: You can validate your disposal choice by checking the waste manifest. If the destination facility is not rated for "Halogenated Organics" or "RCRA Hazardous Waste," the shipment will be rejected.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56965851 (Analogs). PubChem. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. EPA.gov. Available at: [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
